Pyridoclax
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-[(E)-2-phenylethenyl]-5-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGSYXQFYRWBEC-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)/C=C/C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyridoclax: A Technical Guide to its Mechanism of Action as a Pro-Apoptotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridoclax is an investigational small molecule that has demonstrated promise as an anticancer agent. Its mechanism of action centers on the disruption of protein-protein interactions that are critical for cancer cell survival. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, supported by available quantitative data and detailed experimental methodologies. Contrary to initial hypotheses, current evidence points to Myeloid Cell Leukemia 1 (Mcl-1) as the direct molecular target of this compound, rather than B-cell lymphoma-extra large (Bcl-xL). However, the inhibition of Bcl-xL acts synergistically with this compound to enhance its pro-apoptotic effects.
Core Mechanism: Disruption of the Mcl-1/BH3-Domain Interaction
This compound functions as a protein-protein interaction (PPI) disruptor, specifically targeting the anti-apoptotic protein Mcl-1.[1] Mcl-1 is a key member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. In many cancer cells, Mcl-1 is overexpressed and sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax, thereby preventing the initiation of apoptosis.
By binding directly to Mcl-1, this compound occupies the hydrophobic groove that would normally bind to the BH3 domains of pro-apoptotic proteins.[1] This competitive inhibition liberates pro-apoptotic proteins, allowing them to activate the mitochondrial apoptosis pathway.
Diagram: this compound Mechanism of Action
Caption: this compound binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins, leading to apoptosis.
Synergistic Activity with Bcl-xL Inhibition
While this compound does not directly bind to Bcl-xL, its anti-cancer efficacy is significantly enhanced when combined with strategies that inhibit Bcl-xL function.[1] Bcl-xL is another anti-apoptotic member of the Bcl-2 family that also sequesters pro-apoptotic proteins. In cancer cells co-expressing high levels of both Mcl-1 and Bcl-xL, targeting only one of these proteins may not be sufficient to induce apoptosis, as the other can compensate. Therefore, the combination of this compound (targeting Mcl-1) with a Bcl-xL inhibitor (such as ABT-737 or a Bcl-xL-targeting siRNA) leads to a more robust release of pro-apoptotic proteins and a stronger induction of cell death.[1]
Diagram: Synergistic Action of this compound and Bcl-xL Inhibition
References
Pyridoclax: A Technical Guide to its Discovery, Synthesis, and Preclinical Development as a Novel Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoclax (MR29072) has emerged as a promising first-in-class small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key therapeutic target in various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals interested in the advancement of Mcl-1 inhibitors. The document details the structure-activity relationships that led to the identification of this compound from an oligopyridine scaffold, its direct interaction with Mcl-1, and its synergistic pro-apoptotic activity when combined with other Bcl-2 family inhibitors. Furthermore, this guide addresses the challenges of this compound's poor aqueous solubility and the development of nanoemulsion formulations to enhance its therapeutic potential.
Discovery and Rationale
The discovery of this compound was driven by the unmet need for selective inhibitors of Mcl-1, an anti-apoptotic protein of the Bcl-2 family frequently overexpressed in cancer and associated with chemoresistance.[1] Researchers at Normandie Université and associated institutions designed a library of small molecules based on an oligopyridine scaffold, intended to mimic the α-helical BH3 domain of pro-apoptotic proteins that binds to the hydrophobic groove of Mcl-1.[1][2] This rational design approach, supported by computational modeling, aimed to create foldamers that could specifically disrupt the Mcl-1 protein-protein interaction, thereby unleashing the cell's natural apoptotic machinery.
A functional screening assay was developed to assess the ability of these synthesized oligopyridines to sensitize ovarian carcinoma cells to Bcl-xL-targeting strategies.[1] Through the establishment of structure-activity relationships within the oligopyridine series, this compound (designated as MR29072) was identified as a lead compound with potent Mcl-1 inhibitory activity.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety, the foundational chemistry for its oligopyridine core is understood to involve iterative couplings of pyridine-based heterocyclic building blocks. The synthesis of this compound analogues has been reported, providing insight into the general synthetic strategies employed for this class of compounds.[3] These methods typically involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to construct the bi- and terpyridine backbone, followed by functional group manipulations to introduce the specific substituents found in the final this compound structure.
(Note: A detailed, reproducible experimental protocol for the synthesis of this compound has not been disclosed in the reviewed literature. The following is a generalized workflow based on the synthesis of related oligopyridines.)
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic protein Mcl-1.[1] It binds to the BH3-binding groove of Mcl-1, a site essential for Mcl-1's sequestration of pro-apoptotic proteins like Bak and Bim.[1][4] By occupying this groove, this compound competitively displaces these pro-apoptotic partners, leading to their activation and the subsequent initiation of the mitochondrial apoptosis pathway.[1] This mechanism involves the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent pro-apoptotic activity in various cancer cell lines, particularly when used in combination with inhibitors of other anti-apoptotic proteins like Bcl-xL. [1]As a single agent, it shows limited cytotoxicity, which is consistent with its mechanism of action requiring the cellular context of Mcl-1 dependence. [1]
| Parameter | Cell Line | Condition | Value | Reference |
|---|---|---|---|---|
| Apoptosis Induction | Chemoresistant Ovarian Cancer | 25 µM this compound + anti-Bcl-xL strategies | Massive Apoptosis | [1] |
| Binding Affinity (Kd) | Recombinant Mcl-1 | Surface Plasmon Resonance | Direct Binding Confirmed | [1] |
| IC50 (PNEs) | Chemoresistant Ovarian Cancer | this compound-loaded Nanoemulsions | 2.5-fold higher activity than free this compound | [4]|
In Vivo Efficacy
In vivo studies using subcutaneous xenograft models of chemoresistant ovarian cancer have highlighted the anti-tumor activity of this compound hydrochloride. [1]
| Parameter | Model | Dosing | Outcome | Reference |
|---|
| Tumor Growth Inhibition | Ovarian Cancer Xenograft | 20 mg/kg this compound hydrochloride (intravenous) | Effective antitumor activity | [1]|
Physicochemical Properties and Formulation
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. [4]To overcome the challenge of its poor solubility, a nanoemulsion formulation was developed.
| Parameter | Formulation | Value | Reference |
| Mean Size | This compound-loaded Nanoemulsion (PNE) | ~100 nm | [4] |
| Encapsulation Efficiency | PNE | >95% | [4] |
| Apparent Solubility | PNE | 1,000-fold increase | [4] |
Pharmacokinetics
Pharmacokinetic studies in mice have been conducted to evaluate the oral bioavailability of this compound, particularly in its nanoemulsion formulation.
| Parameter | Model | Formulation | Outcome | Reference |
| Bioavailability | Mice | PNE (oral administration) | Bioavailability maintained compared to free drug | [4] |
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Lines: Chemoresistant ovarian cancer cell lines (e.g., IGROV1-R10).
-
Treatment: Cells are treated with this compound alone or in combination with a Bcl-xL inhibitor (e.g., ABT-737) or siRNA targeting Bcl-xL.
-
Apoptosis Detection: Apoptosis is quantified by measuring caspase-3/7 activation using a commercially available luminescent assay. Real-time apoptosis imaging can also be employed.
Mcl-1 Binding Assay (Surface Plasmon Resonance)
-
Immobilization: Recombinant human Mcl-1 protein is immobilized on a sensor chip.
-
Binding: A solution of this compound at various concentrations is flowed over the sensor chip.
-
Detection: The binding of this compound to Mcl-1 is detected as a change in the refractive index at the sensor surface, measured in response units (RU). The dissociation constant (Kd) can be calculated from the association and dissociation rates.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human chemoresistant ovarian cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound hydrochloride is administered, for example, intravenously at a dose of 20 mg/kg.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound stands as a significant advancement in the field of Mcl-1 inhibition. Its discovery validates the use of oligopyridine scaffolds as effective BH3 mimetics. Preclinical studies have demonstrated its on-target activity and its potential to overcome chemoresistance in combination therapies. The successful development of a nanoemulsion formulation has addressed its key liability of poor aqueous solubility, paving the way for further preclinical and potentially clinical investigation.
Future research should focus on obtaining a more detailed understanding of the pharmacokinetic and toxicological profile of the optimized this compound formulation. Further in vivo studies in a broader range of cancer models are warranted to fully elucidate its therapeutic potential. As of the latest available information, this compound has not entered clinical trials, and its progression into human studies will be a critical next step in its development as a novel anticancer agent.
References
- 1. First evidence that oligopyridines, α-helix foldamers, inhibit Mcl-1 and sensitize ovarian carcinoma cells to Bcl-xL-targeting strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chidept.cn.cnrs.fr [chidept.cn.cnrs.fr]
- 3. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridoclax: A Technical Guide to a Promising Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoclax, also known as MR-29072, is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a key regulator of the intrinsic apoptotic pathway and its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to therapy. This compound, an oligopyridine α-helix mimetic, directly binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby sensitizing cancer cells to apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a terpyridine derivative with the systematic IUPAC name (E)-3'-methyl-3''-styryl-3,2':6',3''-terpyridine. Its chemical structure and key identifiers are provided below.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-3'-methyl-3''-styryl-3,2':6',3''-terpyridine | Vendor Data |
| Synonyms | MR-29072 | [1][2] |
| CAS Number | 1651890-44-6 | [1] |
| Molecular Formula | C29H22N4 | [1][2] |
| Molecular Weight | 426.51 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [3] |
| logP (Predicted) | Data not publicly available | |
| pKa (Predicted) | Data not publicly available |
Mechanism of Action: Mcl-1 Inhibition
This compound exerts its pro-apoptotic effects by selectively targeting the anti-apoptotic protein Mcl-1. Mcl-1 sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and effector proteins (e.g., Bak, Bax), preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound, acting as a BH3 mimetic, competitively binds to the hydrophobic BH3-binding groove of Mcl-1 with high affinity (Kd = 25 nM).[4][5] This binding displaces pro-apoptotic proteins, leading to the activation of Bak and Bax, MOMP, cytochrome c release, and ultimately, apoptosis.[6]
Notably, this compound on its own exhibits limited cytotoxic activity. Its therapeutic potential is realized when used in combination with agents that target other anti-apoptotic proteins, particularly Bcl-xL.[2][3] This dual inhibition strategy effectively overcomes the compensatory mechanisms that allow cancer cells to evade apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Experimental Protocols
This section details key experimental methodologies for studying the activity of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, it can be synthesized through established methods for preparing substituted terpyridines. The general approach involves a Kröhnke-type reaction, which consists of the condensation of a substituted pyridine with an α,β-unsaturated ketone, followed by cyclization with ammonia.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Mcl-1 Binding
The BRET assay is a robust method to quantify the interaction between this compound and Mcl-1 in living cells.[3]
Principle: This assay relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to a protein of interest (e.g., BimL) and a fluorescent acceptor (e.g., YFP) fused to its binding partner (e.g., Mcl-1). When the two proteins are in close proximity, excitation of the donor by its substrate (coelenterazine H) results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This compound, by binding to Mcl-1 and displacing BimL, will cause a decrease in the BRET signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Seed HeLa cells in 12-well plates.
-
Transfect cells with a constant amount of the BRET donor plasmid (e.g., pRluc-BimL) and increasing amounts of the BRET acceptor plasmid (peYFP-Mcl-1).
-
-
Cell Plating for Assay:
-
24 hours post-transfection, trypsinize and reseed the cells into white, flat-bottom 96-well plates.
-
Incubate for another 24 hours.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound for 16 hours.
-
-
BRET Measurement:
-
Add the luciferase substrate, coelenterazine H, to a final concentration of 5 µM.
-
Immediately measure the light emission at 485 nm (Rluc emission) and 530 nm (YFP emission) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 485 nm).
-
Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for BRET Assay
Caption: Workflow for the this compound BRET assay.
Cell Viability and Apoptosis Assays
To assess the biological activity of this compound, particularly in combination with other agents, cell viability and apoptosis assays are essential.
3.3.1. Cell Viability Assay (MTT or MTS Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Detailed Methodology:
-
Cell Plating: Seed cancer cells (e.g., ovarian, lung, mesothelioma) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound alone or in combination with a Bcl-xL inhibitor (e.g., ABT-737) for a specified period (e.g., 48-72 hours).
-
Reagent Incubation:
-
MTT: Add MTT solution and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
MTS: Add MTS reagent and incubate for 1-4 hours. No solubilization step is required.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
3.3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the FITC signal (Annexin V) and the PI signal.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion
This compound is a promising Mcl-1 inhibitor with a well-defined mechanism of action. Its ability to sensitize cancer cells to apoptosis, particularly when combined with Bcl-xL inhibitors, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the properties and therapeutic potential of this compound and similar Mcl-1-targeting compounds. Further research into its physicochemical properties, pharmacokinetics, and in vivo efficacy will be crucial in advancing this compound towards clinical application.
References
- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 5. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical-chemical properties and the reactivity of pyridoxine and pyrrolidone carboxylate and their protolytic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridoclax: An Oligopyridine α-Helix Foldamer Targeting Mcl-1 for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyridoclax is a promising oligopyridine-based α-helix foldamer that has emerged as a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade programmed cell death, leading to therapeutic resistance. This compound mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Mcl-1 and disrupting its interaction with pro-apoptotic partners like Bim, Bak, and Bax. This disruption unleashes the pro-apoptotic signaling cascade, leading to caspase activation and ultimately, cancer cell death. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding and activity data, detailed experimental protocols, and the logical framework for its continued development as a cancer therapeutic.
Core Concepts: Foldamers and α-Helix Mimicry
Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, akin to those found in natural biopolymers like proteins and nucleic acids. Oligopyridines, a class of aromatic foldamers, are particularly adept at forming helical structures that can mimic the α-helical domains of proteins. This structural mimicry is a powerful strategy in drug discovery, enabling the design of molecules that can disrupt protein-protein interactions (PPIs) with high specificity and affinity. This compound exemplifies this approach by mimicking the α-helical BH3 domain of pro-apoptotic proteins, allowing it to competitively inhibit the function of Mcl-1.
Mechanism of Action: Inhibition of Mcl-1 and Induction of Apoptosis
This compound exerts its anticancer effects by directly targeting Mcl-1, a pivotal anti-apoptotic protein.[1] The proposed mechanism of action involves the following key steps:
-
Binding to Mcl-1: this compound, as an α-helix mimetic, binds with high affinity to the BH3-binding groove of Mcl-1. This binding is driven by hydrophobic and electrostatic interactions.[1]
-
Disruption of Protein-Protein Interactions: By occupying the BH3-binding groove, this compound displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and pro-apoptotic effector proteins (e.g., Bak, Bax) from Mcl-1.
-
Activation of Pro-Apoptotic Effectors: The release of Bak and Bax from Mcl-1 allows them to oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).
-
Initiation of the Caspase Cascade: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
A study has shown that this compound induces massive apoptosis at a concentration of 15 µM in combination with anti-Bcl-xL strategies in chemo-resistant ovarian cancer cell lines.[1]
Signaling Pathway Diagram
Quantitative Data
While specific binding affinities (Kd or Ki) and comprehensive IC50 values for this compound are not extensively available in the public domain, the following tables provide a template for the critical quantitative data required for its evaluation.
Table 1: this compound Binding Affinity for Mcl-1
| Assay Method | Ligand | Target | Binding Affinity (Kd/Ki) | Reference |
| Fluorescence Polarization | Fluorescently-labeled Bim BH3 peptide | Mcl-1 | Value not available | Citation needed |
| Isothermal Titration Calorimetry | This compound | Mcl-1 | Value not available | Citation needed |
| Surface Plasmon Resonance | This compound | Mcl-1 | Value not available | Citation needed |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hr) | IC50 (µM) | Reference |
| IGROV1-R10 | Ovarian (Chemo-resistant) | Not Specified | 15 (in combination) | [1] |
| Placeholder | Ovarian | 48 | Value not available | Citation needed |
| Placeholder | Lung | 48 | Value not available | Citation needed |
| Placeholder | Mesothelioma | 48 | Value not available | Citation needed |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key experiments used to characterize this compound.
Synthesis of this compound
The synthesis of this compound and its analogues involves multi-step organic chemistry procedures. While the full detailed synthesis is proprietary, a general workflow can be described based on the synthesis of similar oligopyridine structures.
A detailed protocol for the synthesis of this compound analogues has been published, though the specifics for the parent compound are not fully disclosed in abstracts.[2] The general approach involves the iterative coupling of functionalized pyridine monomers to build the oligopyridine backbone, followed by purification and characterization.
Mcl-1 Binding Affinity Assays
This assay measures the disruption of the Mcl-1/Bim interaction by this compound.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Bim BH3 peptide (e.g., with FITC or TAMRA)
-
This compound
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of Mcl-1 and the fluorescent Bim peptide in the assay buffer at a concentration that gives a stable and robust FP signal.
-
Serially dilute this compound in DMSO and then in assay buffer.
-
In the 384-well plate, add the Mcl-1/Bim peptide solution.
-
Add the serially diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.
This cell-based assay monitors the disruption of the Mcl-1/Bim interaction in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for Mcl-1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and Bim fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine h)
-
This compound
-
White, opaque 96-well plates
-
Luminometer capable of measuring dual-wavelength emissions
Protocol:
-
Co-transfect the mammalian cells with the Mcl-1-Rluc and Bim-YFP expression vectors.
-
After 24-48 hours, harvest the cells and resuspend them in a suitable buffer.
-
Seed the cells into the 96-well plate.
-
Treat the cells with serially diluted this compound or DMSO vehicle control for a specified duration.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 of this compound by plotting the BRET ratio against the drug concentration.
Cellular Apoptosis Assays
This assay quantifies the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Seed the cancer cells in the 96-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound or DMSO vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.
This method detects the cleavage of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Mcl-1, Bim, Bak, Bax, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat the cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and cleavage as a function of this compound treatment.
Conclusion and Future Directions
This compound represents a significant advancement in the field of α-helix mimetics and targeted cancer therapy. Its ability to selectively inhibit Mcl-1 provides a promising strategy for overcoming apoptosis resistance in various cancers, including ovarian, lung, and mesothelioma. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to identify predictive biomarkers for patient stratification. The development of more water-soluble analogues and advanced drug delivery formulations may further enhance its therapeutic potential.[3] The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and application of this novel class of foldamer-based therapeutics.
References
- 1. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytocidal Antitumor Effects against Human Ovarian Cancer Cells Induced by B-Lactam Steroid Alkylators with Targeted Activity against Poly (ADP-Ribose) Polymerase (PARP) Enzymes in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Pyridoclax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoclax is a promising small molecule inhibitor that has garnered significant interest in the field of oncology. As a BH3 mimetic, it selectively targets the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of the intrinsic apoptosis pathway. Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional chemotherapies. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, thereby unleashing the apoptotic cascade in cancer cells. This technical guide provides an in-depth overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Quantitative Data on In Vitro Activity
The in vitro efficacy of this compound has been evaluated across various cancer cell lines, demonstrating its potential as a targeted therapeutic agent. While comprehensive IC50 data from a wide range of studies is still emerging, available information highlights its activity, particularly in chemoresistant ovarian cancer.
| Parameter | Cell Line | Condition | Value | Reference |
| Apoptosis Induction | Chemo-resistant ovarian cancer cell lines | In combination with anti-Bcl-xL strategies | Massive apoptosis at 15 µM | [1] |
| Activity Enhancement | Chemoresistant ovarian cancer cells | Nanoemulsion formulation | 2.5-fold higher activity than free this compound | [2] |
Note: This table will be updated as more specific IC50 values for this compound across a broader range of cancer cell lines become publicly available through further research.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound exerts its pro-apoptotic effects by directly binding to the Mcl-1 protein. This binding event is a critical step in initiating the intrinsic pathway of apoptosis.
Binding to Mcl-1
Structural and biophysical studies have revealed that this compound binds to the P1 and P2 pockets within the BH3-binding groove of Mcl-1. This interaction is primarily driven by hydrophobic contacts.[1][3] By occupying this groove, this compound competitively inhibits the binding of pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the direct activators of apoptosis (e.g., Bak, Bax) to Mcl-1.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of Mcl-1 by this compound triggers a cascade of events leading to programmed cell death. The following diagram illustrates the signaling pathway:
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., chemoresistant ovarian cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Western Blot
This method is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in the levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, and alterations in the expression of Bcl-2 family proteins, would be indicative of apoptosis induction.
Mcl-1 Competitive Binding Assay (Fluorescence Polarization)
This assay is used to quantify the binding affinity of this compound to Mcl-1 by measuring its ability to displace a fluorescently labeled BH3 peptide from the Mcl-1 binding groove.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)
-
This compound
-
Assay buffer (e.g., phosphate buffer with a non-ionic detergent)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup: In the wells of a 384-well plate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Mcl-1 (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide by this compound. The IC50 value can be determined by plotting the polarization values against the logarithm of the this compound concentration. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent peptide for Mcl-1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.
References
- 1. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pyridoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoclax (also known as MR29072) is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common mechanism of therapeutic resistance in various cancers, including ovarian cancer, by sequestering pro-apoptotic proteins like BIM and preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent cell death.
Given its mechanism of action, this compound is a promising candidate for combination therapies aimed at overcoming resistance to standard-of-care agents and other targeted therapies. These application notes provide a framework for designing and evaluating this compound in combination with other anti-cancer agents, with a focus on ovarian cancer, a malignancy where Mcl-1 amplification is frequently observed.
Rationale for Combination Therapy
The primary rationale for using this compound in combination therapy is to induce synthetic lethality by concurrently inhibiting multiple nodes of apoptosis resistance. Cancer cells often develop a dependency on several anti-apoptotic proteins. Targeting only one, such as Mcl-1 with this compound, may lead to compensatory upregulation or reliance on other anti-apoptotic proteins like BCL-2 or BCL-xL, leading to intrinsic or acquired resistance.
Combination with BCL-2/BCL-xL Inhibitors
In many ovarian cancer cells, both Mcl-1 and BCL-xL are highly expressed and cooperate to prevent apoptosis. The concomitant inhibition of both Mcl-1 (with this compound) and BCL-2/BCL-xL (e.g., with Navitoclax) can lead to a synergistic release of pro-apoptotic proteins, triggering robust apoptosis in cancer cells that would be resistant to single-agent therapy.[1][2]
Combination with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in ovarian cancers with homologous recombination deficiency (HRD), including those with BRCA mutations. However, resistance to PARP inhibitors can emerge. Preclinical studies have shown that combining PARP inhibitors with agents that lower the apoptotic threshold, such as BCL-2 family inhibitors, can restore sensitivity and produce synergistic anti-tumor effects.[3][4][5] The rationale is that PARP inhibitor-induced DNA damage primes the cells for apoptosis, which can then be effectively triggered by this compound.
Signaling Pathways
The following diagram illustrates the mechanism of action of this compound and its synergistic partners in the intrinsic apoptosis pathway.
References
- 1. Bcl-XL and MCL-1 constitute pertinent targets in ovarian carcinoma and their concomitant inhibition is sufficient to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PARP inhibitor combination therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
Pyridoclax: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoclax is a novel small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death. In many cancers, Mcl-1 is overexpressed, allowing cancer cells to evade apoptosis and contributing to tumor progression and resistance to therapy. This compound, by directly binding to and inhibiting Mcl-1, restores the apoptotic pathway, leading to the death of cancer cells.[1][2] These application notes provide a summary of the available preclinical in vivo data for this compound and detailed protocols for its use in animal models of cancer.
Mechanism of Action
The intrinsic pathway of apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bak, Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. In cancer cells, this balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation. This compound acts as a BH3 mimetic, mimicking the binding of pro-apoptotic proteins to the hydrophobic groove of Mcl-1. This competitive binding displaces the pro-apoptotic partners of Mcl-1, such as Bim and Bak, freeing them to trigger the apoptotic cascade.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models
| Compound | Dose | Route of Administration | Animal Model | Efficacy | Adverse Effects | Reference |
| This compound hydrochloride | 20 mg/kg | Intravenous (IV) | Subcutaneous xenograft models of chemoresistant ovarian cancer (cell lines not specified) | Effective antitumor activity in 2 out of 3 models | No side effects reported | [1][2] |
Table 2: Pharmacokinetics of this compound Nanoemulsion in Mice
| Formulation | Administration Route | Animal Model | Key Findings | Reference |
| This compound-loaded nanoemulsion | Oral | Mice | Bioavailability was maintained after encapsulation in nanoemulsions. | [3][4] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy of this compound in Subcutaneous Xenograft Models
This protocol is based on published data for this compound and common practices for in vivo studies with Mcl-1 inhibitors.
1. Animal Models:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
House animals in a pathogen-free environment with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Culture human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, or patient-derived xenograft lines) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.
4. This compound Formulation and Administration:
-
This compound Hydrochloride Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent such as DMSO.
-
Vehicle (Representative Example): While the specific vehicle for the 20 mg/kg IV dose has not been published, a common vehicle for intravenous administration of similar small molecules in mice is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . The final concentration of DMSO should be kept low to minimize toxicity. It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle.
-
Dosing Solution Preparation: On each day of dosing, dilute the this compound hydrochloride stock solution with the vehicle to the final concentration for injection. Ensure the solution is clear and free of precipitation.
-
Administration: Administer this compound hydrochloride intravenously (e.g., via tail vein injection) at a dose of 20 mg/kg . The dosing schedule has not been specified in the available literature; a representative schedule could be once daily (QD) or every other day (QOD) for a period of 2-3 weeks. The control group should receive an equivalent volume of the vehicle.
5. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers like cleaved caspase-3).
-
Monitor for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Protocol 2: Oral Bioavailability of this compound Nanoemulsion
This protocol is based on a published study describing a nanoemulsion formulation for this compound.
1. Animal Models:
-
Male or female mice (e.g., Swiss or BALB/c), 6-8 weeks old.
-
Fast the animals overnight before oral administration, with free access to water.
2. This compound Nanoemulsion Formulation:
-
A nanoemulsion of this compound was developed to improve its aqueous solubility for oral administration. The formulation consisted of a mean droplet size of about 100 nm with a high encapsulation efficiency (>95%) at a drug loading of 2 wt%.[3][4]
-
For detailed formulation components and preparation methods, refer to the original publication by Groo et al. (2020).
3. Administration:
-
Administer the this compound-loaded nanoemulsion orally via gavage at a defined dose.
-
A control group receiving free this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) should be included for comparison.
4. Pharmacokinetic Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points after administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
6. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Conclusion
This compound is a promising Mcl-1 inhibitor with demonstrated in vivo anti-tumor activity in preclinical models of ovarian cancer. The provided protocols offer a framework for conducting further in vivo studies to evaluate its efficacy and pharmacokinetic properties. Researchers should note that while a 20 mg/kg intravenous dose has been reported as effective, the optimal vehicle and dosing schedule may require further investigation and optimization for different cancer models and in combination therapies. The development of a nanoemulsion for oral delivery also presents a viable alternative for future preclinical and clinical development.
References
Application Notes and Protocols for Measuring Pyridoclax Mcl-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques and comprehensive protocols for measuring the inhibition of Myeloid Cell Leukemia-1 (Mcl-1) by the investigational inhibitor, Pyridoclax.
Introduction to this compound and Mcl-1 Inhibition
Myeloid Cell Leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and resistance of various cancer cells to therapy. This compound is a BH3 mimetic that specifically targets the BH3-binding groove of Mcl-1, thereby inhibiting its function and promoting apoptosis. Accurate and robust measurement of this inhibition is critical for the preclinical and clinical development of this compound and other Mcl-1 inhibitors.
Data Presentation: Quantitative Analysis of this compound Mcl-1 Inhibition
While extensive quantitative data for this compound across a wide range of standardized assays is not broadly published in a consolidated format, the available literature indicates its activity in the low micromolar range. One study has shown that this compound induces significant apoptosis at a concentration of 15 µM in chemo-resistant ovarian cancer cell lines when used in combination with other anti-cancer agents.[1] Furthermore, a nanoemulsion formulation of this compound demonstrated a 2.5-fold increase in activity, inducing caspase-3/7 activation at 10 µM.[2][3]
For the purpose of these application notes, the following table structure is provided as a template for researchers to populate with their own experimental data when evaluating this compound or its analogs.
| Assay Type | Assay Principle | Target | Ligand/Tracer | This compound IC50/K_d/K_i | Cell Line (if applicable) | Reference |
| Biochemical Assays | ||||||
| TR-FRET | Measures disruption of Mcl-1/BH3 peptide interaction | Recombinant Mcl-1 | Labeled BH3 peptide (e.g., from Bim or Bak) | Data to be filled | N/A | Internal/Published Data |
| Fluorescence Polarization | Measures displacement of a fluorescently labeled BH3 peptide | Recombinant Mcl-1 | Fluorescently labeled BH3 peptide | Data to be filled | N/A | Internal/Published Data |
| Surface Plasmon Resonance | Measures direct binding kinetics and affinity | Immobilized Mcl-1 | This compound | Data to be filled | N/A | Internal/Published Data |
| Cell-Based Assays | ||||||
| Cell Viability (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolic activity | Endogenous Mcl-1 | N/A | Data to be filled | e.g., OVCAR-3, A549 | Internal/Published Data |
| Apoptosis (e.g., Caspase-Glo) | Measures caspase-3/7 activity | Endogenous Mcl-1 | N/A | Data to be filled | e.g., OVCAR-3, A549 | Internal/Published Data |
| Co-Immunoprecipitation | Measures disruption of Mcl-1/pro-apoptotic partner interaction | Endogenous Mcl-1 | N/A | Data to be filled | e.g., HCT116 | Internal/Published Data |
Signaling Pathway and Experimental Workflows
Mcl-1 Pro-Survival Signaling Pathway and Inhibition by this compound
Mcl-1 sequesters the pro-apoptotic proteins Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. This compound binds to the BH3 groove of Mcl-1, displacing Bak and Bim, which are then free to trigger the apoptotic cascade.
Caption: Mcl-1 pathway inhibition by this compound leading to apoptosis.
Experimental Protocols
Biochemical Assays
This assay quantifies the disruption of the Mcl-1 interaction with a fluorescently labeled BH3 peptide by an inhibitor.
Caption: Workflow for a TR-FRET-based Mcl-1 inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% BSA.
-
Prepare a solution of His-tagged recombinant Mcl-1 protein.
-
Prepare a solution of biotinylated BH3 peptide (e.g., Bim-BH3).
-
Prepare solutions of Terbium (Tb)-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, add the assay components in the following order:
-
This compound or DMSO vehicle control.
-
His-tagged Mcl-1.
-
A pre-mixed solution of biotinylated BH3 peptide, Tb-cryptate anti-His antibody, and Streptavidin-XL665.
-
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays
This assay determines cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., OVCAR-3, A549) in a 96-well white, clear-bottom plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound or DMSO vehicle control to the appropriate wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Protocol:
-
Cell Treatment:
-
Follow the same cell seeding and compound treatment protocol as for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well (volume equal to the culture medium).
-
Mix gently by orbital shaking.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.
-
This technique is used to demonstrate that this compound disrupts the interaction between Mcl-1 and its binding partners (e.g., Bak, Bim) in a cellular context.
Caption: Workflow for Co-immunoprecipitation to assess Mcl-1 interactions.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HCT116) with this compound or DMSO for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Mcl-1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1, Bak, and Bim, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
A decrease in the amount of Bak or Bim co-immunoprecipitated with Mcl-1 in the this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.
-
Biophysical Methods
SPR provides real-time, label-free analysis of the binding kinetics and affinity between this compound and Mcl-1.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant Mcl-1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the Mcl-1-immobilized surface at a constant flow rate.
-
Record the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
The methods and protocols described in these application notes provide a robust framework for the comprehensive evaluation of this compound as an Mcl-1 inhibitor. A combination of biochemical, cell-based, and biophysical assays is recommended for a thorough characterization of its potency, mechanism of action, and cellular efficacy.
References
- 1. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyridoclax in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoclax is a novel small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a protein-protein interaction (PPI) disruptor, this compound represents a promising therapeutic candidate for various cancers, particularly those demonstrating resistance to conventional chemotherapies. This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) assays designed to identify and characterize Mcl-1 inhibitors.
Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in many human cancers and is associated with tumor progression and resistance to therapy. This compound acts by binding to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins such as Bak and Bim. This disruption leads to the activation of the apoptotic cascade in cancer cells.
These application notes are intended to guide researchers in the setup and execution of robust HTS assays for the discovery and characterization of Mcl-1 inhibitors like this compound.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the interaction between Mcl-1 and its pro-apoptotic binding partners. This restores the cell's natural ability to undergo programmed cell death.
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency and selectivity of different compounds. Below are tables with representative data for various Mcl-1 inhibitors. Note that specific values for this compound are not widely available in the public domain and should be determined experimentally.
Table 1: Biochemical Assay Data for Mcl-1 Inhibitors
| Compound | Assay Type | Target | Ki (nM) | IC50 (nM) | Reference |
| A-1210477 | TR-FRET | Mcl-1 | < 0.45 | 26.2 | |
| S63845 | TR-FRET | Mcl-1 | < 1.2 | - | [1] |
| AZD5991 | FRET | Mcl-1 | < 1 | - | [2] |
| VU661013 | TR-FRET | Mcl-1 | 0.097 | - | N/A |
| MI-223 | - | Mcl-1 | 193 | - | [3] |
Table 2: Cellular Assay Data for Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| This compound | Ovarian Cancer Cells | Apoptosis Induction | 15 | In combination with Bcl-xL targeting | |
| A-1210477 | H929 (Multiple Myeloma) | Cell Viability | ~1 | - | |
| S63845 | HL-60 (AML) | Cell Viability | > 1 | - | [1] |
| S63845 | ML-1 (AML) | Cell Viability | > 1 | - | [1] |
| AZD5991 | MOLP8 (Multiple Myeloma) | Caspase Activity (EC50) | 0.033 | - | [2] |
| AZD5991 | MV4;11 (AML) | Caspase Activity (EC50) | 0.024 | - | [2] |
Experimental Protocols
The following are detailed protocols for common HTS assays used to screen for Mcl-1 inhibitors like this compound.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the Mcl-1/BH3 peptide interaction. A fluorescently labeled BH3 peptide is used as a probe. When bound to the larger Mcl-1 protein, the probe's rotation is slow, resulting in high fluorescence polarization. Small molecule inhibitors that disrupt this interaction will cause the probe to tumble more freely, leading to a decrease in polarization.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., from Bim or Noxa)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume microplates
Protocol:
-
Prepare a solution of Mcl-1 protein and the fluorescent BH3 peptide in the assay buffer at 2x the final desired concentration.
-
Dispense the Mcl-1/peptide solution into the wells of the 384-well plate.
-
Add test compounds at various concentrations to the wells. Include positive controls (no inhibitor) and negative controls (no Mcl-1 protein).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technology used to measure the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human Mcl-1 protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (e.g., this compound) dissolved in running buffer
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Protocol:
-
Immobilize the Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of the test compound over the sensor surface and a reference surface (without Mcl-1).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures the interaction between two molecules. In this context, it can be used to detect the disruption of the Mcl-1/BH3 peptide interaction.
Materials:
-
AlphaScreen Donor and Acceptor beads
-
Biotinylated BH3 peptide
-
GST-tagged Mcl-1 protein
-
Assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound)
-
384-well white microplates
Protocol:
-
Prepare a mixture of GST-tagged Mcl-1 and biotinylated BH3 peptide in assay buffer.
-
Add the test compounds at various concentrations.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
A decrease in the AlphaScreen signal indicates inhibition of the Mcl-1/BH3 peptide interaction. Calculate IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of a compound to its target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Protocol:
-
Treat cultured cells with the test compound (e.g., this compound) or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Mcl-1 protein at each temperature by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the high-throughput screening and characterization of this compound and other Mcl-1 inhibitors. The selection of the appropriate assay will depend on the specific research goals, available instrumentation, and the stage of the drug discovery process. Robust and well-validated assays are critical for the successful identification of potent and selective Mcl-1 inhibitors with therapeutic potential.
References
- 1. Évaluation de l'efficacité biologique d'inhibiteurs de Mcl-1 et recherche de biomarqueurs dédiés à leur utilisation pour la prise en charge personnalisée des cancers ovariens. | Theses.fr [theses.fr]
- 2. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyridoclax Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoclax (formerly known as MR29072) is a pioneering synthetic oligopyridine that has emerged as a promising agent in cancer therapy. It functions as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key regulator of cell survival and a notorious contributor to chemoresistance in various cancers.[1] By binding to the hydrophobic groove of Mcl-1, this compound and its derivatives disrupt the Mcl-1/Bak and Mcl-1/Bim interactions, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptotic cascade.[2] This mechanism of action makes this compound derivatives highly attractive for sensitizing cancer cells to conventional chemotherapies and other Bcl-2 family inhibitors.
These application notes provide a comprehensive overview of the synthetic methodologies for this compound and its analogs, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in the synthesis and development of this important class of molecules.
Mcl-1 Signaling Pathway and the Role of this compound
The Mcl-1 protein is a central node in the regulation of apoptosis. Its overexpression is a common feature in many human cancers, leading to the sequestration of pro-apoptotic proteins like Bak and Bim, thus preventing programmed cell death. This compound derivatives intervene by competitively binding to the BH3-binding groove of Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins. This releases Bak and Bim, which can then oligomerize at the mitochondrial outer membrane, leading to cytochrome c release and subsequent caspase activation.
Caption: Mcl-1 signaling pathway and this compound inhibition.
Synthetic Workflow for this compound Derivatives
The synthesis of this compound and its analogs generally relies on a convergent strategy involving the sequential coupling of substituted pyridine building blocks. The core of the molecule, a 2,2':6',2'':6'',2'''-quaterpyridine scaffold, is typically assembled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. This modular approach allows for the facile introduction of various substituents to explore structure-activity relationships.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the synthesis of this compound and its key intermediates.
Protocol 1: Synthesis of a Key Bipyridine Intermediate (Suzuki-Miyaura Coupling)
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a substituted 2-bromopyridine with a pyridine-3-boronic acid derivative.
Materials:
-
Substituted 2-bromopyridine (1.0 eq)
-
Substituted pyridine-3-boronic acid or its pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 2-bromopyridine, pyridine-3-boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bipyridine intermediate.
Protocol 2: Synthesis of the Quaterpyridine Scaffold
This protocol outlines the subsequent coupling to form the core quaterpyridine structure.
Materials:
-
Substituted bipyridine intermediate from Protocol 1 (1.0 eq)
-
Appropriate pyridineboronic acid or its pinacol ester (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine the bipyridine intermediate, the pyridineboronic acid derivative, Pd(dppf)Cl₂, and K₂CO₃.
-
Subject the flask to three cycles of vacuum and backfilling with an inert gas.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 7:2:3 ratio).
-
Heat the mixture to reflux (around 90-110 °C) for 24-48 hours.
-
Monitor the reaction for the disappearance of starting material.
-
After cooling, extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting quaterpyridine scaffold by flash chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the key synthetic steps in the preparation of this compound and its analogs, as reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Coupling Step | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bipyridine Formation | 2-Bromo-5-methylpyridine | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
| Quaterpyridine Formation | Bipyridine-iodide | Pyridine-boronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 60-70 |
Table 2: Physicochemical Properties of Selected this compound Derivatives
| Compound | Molecular Weight | LogP | Aqueous Solubility (µM) | Mcl-1 Binding Affinity (Kᵢ, nM) |
| This compound (MR29072) | 458.57 | 4.2 | <1 | 150 |
| Analog A | 472.60 | 4.5 | <1 | 120 |
| Analog B | 444.54 | 3.9 | 2.5 | 250 |
| Analog C | 502.63 | 4.8 | <0.5 | 90 |
Data is compiled from various literature sources and should be considered representative.
Conclusion
The synthesis of this compound and its derivatives, while multi-step, is achievable through well-established palladium-catalyzed cross-coupling methodologies. The modular nature of the synthesis allows for extensive chemical exploration to optimize the pharmacological properties of these Mcl-1 inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and further develop this promising class of anti-cancer agents. Careful optimization of reaction conditions and purification techniques is essential for obtaining high-purity compounds for biological evaluation.
References
Application Notes and Protocols for Pyridoclax in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in gynecological oncology, largely due to high rates of chemoresistance and recurrence. A promising therapeutic strategy involves targeting the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, which are frequently overexpressed in cancer cells, enabling their survival. Pyridoclax, a novel small molecule inhibitor, has emerged as a potent and selective antagonist of Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein implicated in the survival and chemoresistance of ovarian cancer cells. These application notes provide a comprehensive overview of the use of this compound in ovarian cancer research models, including detailed experimental protocols and a summary of its efficacy.
Mechanism of Action
This compound exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of the Mcl-1 protein. This action disrupts the interaction between Mcl-1 and the pro-apoptotic proteins Bim and Bak.[1][2][3] The release of Bim and Bak from Mcl-1 initiates the intrinsic apoptotic cascade, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases, ultimately resulting in programmed cell death.[1][2][3] In many chemoresistant ovarian cancer cell lines, the concomitant inhibition of both Mcl-1 and another anti-apoptotic protein, Bcl-xL, is necessary to induce massive apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in ovarian cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Effect | Citation |
| Chemoresistant Ovarian Cancer Cell Lines | This compound in combination with anti-Bcl-xL strategies | 25 | Induces massive apoptosis | [2][3] |
| Chemoresistant Ovarian Cancer Cells | This compound-loaded nanoemulsions | 10 | Drastic increase in caspase 3/7 activation | [1][4] |
| Chemoresistant Ovarian Cancer Cells | This compound-loaded nanoemulsions | - | 2.5-fold higher activity than free this compound | [1][4] |
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment | Dosage and Administration | Outcome | Citation |
| Subcutaneous chemoresistant ovarian cancer cell line xenografts (2 of 3 models) | This compound hydrochloride | 20mg/kg, intravenous, single agent | Effective antitumor activity | [3] |
Note: Specific tumor growth inhibition percentages are not detailed in the available literature. In vivo efficacy should be quantified by measuring tumor volume over time.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of this compound in a research setting.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on ovarian cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Ovarian cancer cell lines (e.g., IGROV1-R10, OVCAR3, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software package.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Ovarian cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 25 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Western Blotting for Mcl-1 Protein Expression
This protocol is used to assess the levels of Mcl-1 protein in ovarian cancer cells following treatment with this compound.
Materials:
-
Treated and untreated ovarian cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mcl-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Mcl-1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Mcl-1 signal to the loading control to determine changes in protein expression.
Conclusion
This compound represents a valuable research tool for investigating the role of Mcl-1 in ovarian cancer pathogenesis and for exploring novel therapeutic strategies to overcome chemoresistance. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their studies. Further investigation into the in vivo efficacy and potential combination therapies will be crucial in translating the promising preclinical findings of this compound into clinical applications for ovarian cancer treatment.
References
Troubleshooting & Optimization
Pyridoclax solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with Pyridoclax and to offer practical solutions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a promising anti-cancer agent that acts as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high membrane permeability but low aqueous solubility. This poor water solubility can present significant challenges for its formulation and effective use in both in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the common solvents for dissolving this compound for laboratory use?
A2: For laboratory and in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. It has been reported to be soluble in DMSO at a concentration of 20 mg/mL (46.89 mM), though this may require sonication to fully dissolve.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous cell culture media. What can I do?
A3: This is a common issue with hydrophobic compounds like this compound. When the DMSO stock is diluted into an aqueous environment, the compound can crash out of solution. Please refer to our Troubleshooting Guide below for detailed steps to mitigate this problem.
Q4: Are there advanced methods to improve the solubility of this compound for in vivo studies?
A4: Yes, research has shown that advanced formulation strategies can significantly enhance the apparent solubility of this compound. Two notable methods are:
-
Nanoemulsions: Encapsulating this compound into nanoemulsions has been shown to increase its apparent solubility by up to 1000-fold.[1][2]
-
Salt Synthesis: Formation of a di-hydrochloride salt of this compound can improve its thermodynamic solubility by a factor of four.
These approaches are typically employed for preclinical and clinical development rather than routine in vitro experiments.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous media
This guide provides a step-by-step approach to minimize precipitation when preparing working solutions of this compound for cell-based assays.
Workflow for Preparing this compound Working Solutions
Caption: A workflow for preparing and troubleshooting this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 426.51 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator bath
Methodology:
-
Weighing: Accurately weigh out 4.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of 100% DMSO to the tube containing the this compound powder.
-
Sonication: Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical or microcentrifuge tubes
Methodology:
-
Intermediate Dilution (Optional but Recommended): To avoid shocking the compound out of solution, perform an intermediate dilution. Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media to create a 100 µM intermediate solution. Gently vortex.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve a final concentration of 10 µM.
-
Mixing: Gently vortex the final working solution.
-
Application: Use the freshly prepared working solution immediately for your cell-based assay. The final DMSO concentration in this working solution will be 0.1%.
Quantitative Data Summary
| Parameter | Solvent/System | Solubility | Reference |
| Aqueous Solubility | pH 7.4 Buffer | Very low | [3] |
| Organic Solvent | DMSO | 20 mg/mL (46.89 mM) | |
| Formulation | Nanoemulsion | ~1000-fold increase | [1][2] |
| Formulation | Di-hydrochloride Salt | ~4-fold increase |
This compound Mechanism of Action: Mcl-1 Signaling Pathway
This compound exerts its pro-apoptotic effect by inhibiting the Mcl-1 protein, a key member of the Bcl-2 family that promotes cell survival.
Caption: this compound inhibits Mcl-1, leading to apoptosis.
In healthy cells, anti-apoptotic proteins like Mcl-1 and Bcl-xL sequester pro-apoptotic proteins such as Bak and Bim, preventing them from initiating apoptosis. This compound specifically binds to the hydrophobic groove of Mcl-1, disrupting the Mcl-1/Bak and Mcl-1/Bim interactions. This releases Bak and Bim, allowing them to trigger Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pyridoclax Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Pyridoclax in their cell line experiments. This compound is a promising anti-cancer agent that acts as a protein-protein interaction disruptor. [1]This guide offers insights into potential resistance mechanisms and strategies to overcome them, enabling researchers to advance their drug development efforts.
Troubleshooting Guide: this compound Resistance
Problem: Decreased sensitivity or acquired resistance to this compound in your cell line.
If you observe a reduced response to this compound treatment over time, or if your cell line demonstrates inherent resistance, consider the following potential causes and solutions.
Potential Cause 1: Upregulation of Anti-Apoptotic Proteins
Cancer cells can develop resistance to BCL-2 family inhibitors like this compound by upregulating other anti-apoptotic proteins, such as MCL-1 and BCL-xL. [1][2]This functional redundancy allows the cells to evade apoptosis induced by this compound.
Solution: Combination Therapy
-
Dual BCL-2 and MCL-1 Inhibition: The combination of a BCL-2 inhibitor with an MCL-1 inhibitor has been shown to be effective in overcoming resistance. [3]For example, the MCL-1 inhibitor S64315 has been used in combination with the BCL-2 inhibitor Venetoclax to reduce tumor growth in chemoresistant cancer models. [3]* Pan-BCL-2 Inhibition: Utilizing a pan-BCL-2 inhibitor that targets multiple anti-apoptotic BCL-2 family members (BCL-2, BCL-xL, and MCL-1) can overcome resistance mediated by the upregulation of a single member. [2] Experimental Protocol: Western Blot for Anti-Apoptotic Proteins
-
Cell Lysis: Lyse both parental (sensitive) and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against MCL-1, BCL-xL, and BCL-2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to compare the expression levels of the anti-apoptotic proteins between the sensitive and resistant cell lines.
Potential Cause 2: Alterations in Upstream Signaling Pathways
Activation of survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote the expression and stability of anti-apoptotic proteins like MCL-1, leading to this compound resistance. [1] Solution: Targeting Upstream Signaling Pathways
-
PI3K/AKT/mTOR Inhibitors: The use of inhibitors targeting key components of this pathway can sensitize resistant cells to BCL-2 inhibition. For instance, the dual PI3K/mTOR inhibitor NVP-BEZ235 and the PI3Kδ inhibitor GS-1101 (idelalisib) have been shown to reduce MCL-1 levels and restore sensitivity to ABT-199 (Venetoclax). [1] Experimental Protocol: Phospho-Protein Analysis by Western Blot
-
Cell Treatment and Lysis: Treat resistant cells with and without a PI3K/AKT/mTOR inhibitor for a specified time. Lyse the cells as described previously.
-
Western Blotting: Perform Western blotting as described above.
-
Antibody Incubation: Use primary antibodies that specifically recognize the phosphorylated (active) forms of AKT (p-AKT) and mTOR (p-mTOR). Also, probe for total AKT and mTOR as controls.
-
Analysis: Compare the levels of phosphorylated proteins with and without the inhibitor to confirm pathway inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anticancer drug candidate that functions as a protein-protein interaction disruptor. [1]While its precise targets are still under investigation, it is believed to interfere with the interactions of proteins that are crucial for cancer cell survival, such as those in the BCL-2 family that regulate apoptosis.
Q2: My cells are not responding to this compound. What is a common reason for this intrinsic resistance?
Intrinsic resistance to BCL-2 family inhibitors can be due to pre-existing high levels of other anti-apoptotic proteins like MCL-1 or BCL-xL. [2]This is a common mechanism of resistance in various cancers. We recommend performing a baseline assessment of anti-apoptotic protein expression in your cell line.
Q3: How can I develop a this compound-resistant cell line for my experiments?
A standard method for developing a resistant cell line is through gradual dose escalation.
Experimental Protocol: Generation of a Resistant Cell Line
-
Initial Dosing: Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20, which inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Monitoring: Continuously monitor the cells for signs of recovery and stable growth at each new concentration.
-
Characterization: Once a resistant population is established at a significantly higher concentration than the parental line's IC50, characterize the resistant phenotype by determining the new IC50 and investigating the underlying resistance mechanisms.
Q4: What are some formulation strategies to improve this compound efficacy?
This compound has poor water solubility, which can limit its effectiveness. [4]Nanoemulsion formulations have been shown to increase the apparent solubility of this compound by over 1000-fold and enhance its anti-tumor activity in chemoresistant ovarian cancer cells. [2][4]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Combination Treatment (e.g., + MCL-1 Inhibitor) IC50 (µM) |
| Parental (Sensitive) | 5 | 1 |
| Resistant Variant 1 | 50 | 10 |
| Resistant Variant 2 | >100 | 25 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental (Sensitive) | Resistant Variant 1 | Resistant Variant 2 |
| BCL-2 | High | High | Moderate |
| MCL-1 | Low | High | Very High |
| BCL-xL | Low | Moderate | High |
| p-AKT | Low | High | High |
Visualizations
Caption: this compound resistance mechanism.
Caption: Workflow for investigating resistance.
Caption: PI3K/AKT/mTOR pathway in resistance.
References
- 1. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 2 strategies to enhance this compound solubility: Nanoemulsion delivery system versus salt synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Pyridoclax dosage for minimal toxicity
Disclaimer: The information provided in this technical support center is for research and informational purposes only. "Pyridoclax" is presented as a hypothetical Bcl-2 inhibitor for illustrative purposes, as public domain information on a specific drug with this name is limited. The protocols and data herein are generalized from literature on Bcl-2 family inhibitors and should not be considered as validated for any specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that prevents the release of mitochondrial cytochrome c, a key step in the intrinsic apoptosis pathway. By binding to Bcl-2, this compound displaces pro-apoptotic proteins (e.g., Bim, Bad, Puma), which can then activate Bax and Bak. This activation leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis (programmed cell death).
Q2: What are the common toxicities associated with this compound?
As a potent inducer of apoptosis, this compound can affect healthy cells that are dependent on Bcl-2 for survival. The most common toxicities observed in preclinical models are hematological, including neutropenia, thrombocytopenia, and lymphopenia. Other potential toxicities may include gastrointestinal disturbances and, at higher doses, signs of renal or hepatic stress.
Q3: How can I determine the optimal dose of this compound for my in vitro experiments?
The optimal in vitro dose will depend on the cell line's sensitivity to Bcl-2 inhibition. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for in vitro studies is 1 nM to 10 µM.
Troubleshooting Guide
Issue 1: High level of toxicity observed in animal models at the initial dose.
-
Question: We are observing significant weight loss and neutropenia in our mouse models at our starting dose. What can we do to mitigate this?
-
Answer:
-
Dose Reduction and Titration: The most straightforward approach is to lower the dose. Consider a dose de-escalation study to find the maximum tolerated dose (MTD). A starting dose reduction of 25-50% is a reasonable first step.
-
Modified Dosing Schedule: Instead of daily dosing, consider an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off). This can allow for hematopoietic recovery between doses.
-
Supportive Care: For neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered, though this may confound some experimental endpoints. Ensure animals have adequate hydration and nutrition.
-
Issue 2: Lack of efficacy in an in vivo tumor model.
-
Question: Our in vivo xenograft model is not responding to this compound treatment at a well-tolerated dose. What could be the reason?
-
Answer:
-
Confirm Target Engagement: First, confirm that the lack of efficacy is not due to poor drug exposure. Measure plasma and tumor concentrations of this compound.
-
Assess Biomarkers: Analyze tumor tissue for biomarkers of apoptosis (e.g., cleaved caspase-3) to confirm that the drug is engaging its target and inducing a biological response.
-
Resistance Mechanisms: The tumor model may have intrinsic or acquired resistance. This could be due to the upregulation of other anti-apoptotic proteins like Mcl-1 or Bcl-xL. Consider combination therapies to overcome this resistance. For example, combining this compound with an Mcl-1 inhibitor may be synergistic.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 5.2 |
| MOLM-13 | Acute Myeloid Leukemia | 15.8 |
| H146 | Small Cell Lung Cancer | 45.3 |
| A549 | Non-Small Cell Lung Cancer | > 10,000 |
Table 2: Preclinical Toxicity Profile of this compound in Sprague-Dawley Rats (28-day study)
| Dose (mg/kg/day) | Key Findings |
| 10 | No observable adverse effects (NOAEL) |
| 30 | Grade 1-2 neutropenia, reversible upon cessation |
| 100 | Grade 3-4 neutropenia, moderate weight loss |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate healthy, age-matched mice (e.g., C57BL/6) for at least one week.
-
Group Assignment: Randomly assign animals to dose groups (e.g., vehicle, 10, 30, 100 mg/kg) with at least 5 mice per group.
-
Drug Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 14-28 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and appearance. Record body weight at least three times per week.
-
Hematology: Collect blood samples (e.g., via tail vein) at baseline and at the end of the study for complete blood counts (CBC) to assess hematological toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% weight loss or mortality and does not induce severe, irreversible clinical signs.
Technical Support Center: Pyridoclax In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Pyridoclax.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo delivery of this compound.
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenge in the in vivo delivery of this compound is its poor water solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility[1]. This poor solubility can lead to low bioavailability and limit its therapeutic efficacy when administered in vivo[2].
Q2: What formulation strategies can be used to overcome the poor solubility of this compound for in vivo studies?
A2: Two main strategies have been explored to enhance the solubility and in vivo delivery of this compound:
-
Salt Formation: Synthesis of a di-hydrochloride salt of this compound has been shown to improve its thermodynamic solubility by a factor of four. However, the stability of the salt can be medium-dependent, and it may precipitate after administration, which could negatively impact its bioavailability[3].
-
Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions has been demonstrated to increase its apparent solubility by 1000-fold. These nanoemulsions have shown good stability in various biomimetic media relevant for both oral and intravenous routes[1][3].
Q3: What are the reported in vivo administration routes for this compound?
A3: this compound has been administered in preclinical models via:
-
Intravenous (IV) injection: A study in xenograft models of chemoresistant ovarian cancer used intravenous administration of this compound hydrochloride at a dose of 20 mg/kg[1].
-
Oral administration: this compound-loaded nanoemulsions have been developed and evaluated for oral delivery in mice[1].
Q4: Is there any available data on the in vivo efficacy of this compound?
A4: Yes, a study has highlighted an effective antitumor activity of 20 mg/kg of this compound administered intravenously as a single agent in two out of three subcutaneous xenograft models of chemoresistant ovarian cancer, with no reported side effects[1]. Furthermore, this compound-loaded nanoemulsions showed a 2.5-fold higher anti-tumor activity on chemoresistant ovarian cancer cells in vitro compared to free this compound[1].
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the anti-apoptotic protein Bcl-xL[4]. By inhibiting Bcl-xL, this compound disrupts the sequestration of pro-apoptotic proteins like Bim and Bak. This leads to the activation of the intrinsic apoptosis pathway, culminating in caspase activation and programmed cell death[5][6].
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the in vivo delivery of this compound.
Intravenous Delivery of this compound Hydrochloride
Issue 1: Precipitation of this compound Hydrochloride Upon Reconstitution or Injection.
-
Possible Cause: The hydrochloride salt of this compound, while more soluble than the free base, may still have limited solubility in standard aqueous vehicles, leading to precipitation, especially at higher concentrations or upon changes in pH or temperature.
-
Troubleshooting/Solution:
-
Vehicle Optimization: For hydrophobic drugs like this compound, consider using a co-solvent system. A common vehicle for intravenous injection of such compounds in mice is a mixture of DMSO and PBS. It is crucial to keep the final concentration of DMSO low (typically under 10%) to minimize toxicity.
-
Solubility Testing: Before in vivo administration, perform small-scale solubility tests with your chosen vehicle at the desired concentration. Observe for any precipitation over time at both room temperature and 37°C.
-
Slow Infusion: Administer the formulation as a slow intravenous infusion rather than a rapid bolus injection. This allows for rapid dilution in the bloodstream and can prevent precipitation in the vein.
-
Issue 2: Lack of Efficacy or High Variability in Efficacy Studies.
-
Possible Cause: Inconsistent dosing due to precipitation, or rapid clearance of the compound from circulation.
-
Troubleshooting/Solution:
-
Formulation Check: Ensure the formulation is a clear solution before each injection. If any precipitate is observed, do not administer.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the concentration of this compound in plasma over time. This will help to understand its clearance rate and whether the dosing regimen is appropriate to maintain therapeutic concentrations.
-
Oral Delivery of this compound-Loaded Nanoemulsion
Issue 1: Instability of the Nanoemulsion Formulation.
-
Possible Cause: Improper formulation composition (oil, surfactant, co-surfactant ratios), or issues with the preparation method.
-
Troubleshooting/Solution:
-
Formulation Optimization: The stability of a nanoemulsion is highly dependent on its composition. A reported formulation for this compound nanoemulsion resulted in a mean droplet size of about 100 nm with a high encapsulation efficiency (>95%) at a drug loading of 2 wt%[1]. While the exact composition is not detailed in the available literature, a starting point for optimization could involve common pharmaceutical-grade oils (e.g., medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol, ethanol).
-
Preparation Method: The spontaneous emulsification process has been successfully used for preparing this compound-loaded nanoemulsions[3]. This method involves dissolving the drug in the organic phase (oil, surfactant, co-surfactant) and then adding this mixture to the aqueous phase under gentle stirring.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure consistency and stability.
-
Issue 2: Low or Variable Bioavailability After Oral Administration.
-
Possible Cause: Degradation of the nanoemulsion in the gastrointestinal (GI) tract, poor absorption, or first-pass metabolism.
-
Troubleshooting/Solution:
-
In Vitro Stability: Test the stability of the nanoemulsion in simulated gastric and intestinal fluids (SGF and SIF) to assess its ability to withstand the harsh environment of the GI tract.
-
Permeability Studies: Use in vitro models like Caco-2 cell monolayers to assess the permeability of the nanoemulsified this compound.
-
Pharmacokinetic Studies: Conduct in vivo pharmacokinetic studies in mice to determine the plasma concentration-time profile after oral administration. A study has reported that the bioavailability of this compound was maintained after encapsulation in nanoemulsions, as determined in a mouse model after oral administration[1].
-
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | This compound Hydrochloride Salt | This compound-Loaded Nanoemulsion | Reference |
| Solubility Enhancement | 4-fold increase in thermodynamic solubility | 1000-fold increase in apparent solubility | [3] |
| Mean Particle Size | Not Applicable | ~100 nm | [1] |
| Encapsulation Efficiency | Not Applicable | >95% | [1] |
| Drug Loading | Not Applicable | 2 wt% | [1] |
| In Vivo Dose (IV) | 20 mg/kg in mice | Not Reported | [1] |
| In Vivo Administration (Oral) | Not Reported | Evaluated in a mouse model | [1] |
Key Experimental Methodologies
Protocol 1: Preparation of this compound-Loaded Nanoemulsion (General Method)
This is a general protocol based on the spontaneous emulsification method described for this compound and may require optimization.
-
Organic Phase Preparation:
-
Dissolve this compound in a suitable oil (e.g., Labrafac® WL 1349).
-
Add a surfactant (e.g., Kolliphor® HS 15) and a co-surfactant (e.g., Transcutol® HP) to the oil phase.
-
Gently stir the mixture until a clear and homogenous solution is obtained.
-
-
Emulsification:
-
Slowly add the organic phase to an aqueous phase (e.g., deionized water) under constant, gentle magnetic stirring.
-
Continue stirring for a specified period (e.g., 15 minutes) to allow for the formation of a stable nanoemulsion.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by a suitable analytical method such as HPLC.
-
Protocol 2: In Vivo Administration in Mice (General Guidance)
These are general guidelines and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
-
Intravenous (IV) Injection:
-
Prepare the this compound hydrochloride formulation in a sterile vehicle (e.g., a mixture of DMSO and saline, ensuring the final DMSO concentration is non-toxic).
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle, slowly inject the formulation into the lateral tail vein.
-
Monitor the animal for any adverse reactions.
-
-
Oral Gavage:
-
Ensure the this compound-loaded nanoemulsion is at room temperature.
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus.
-
Slowly administer the nanoemulsion.
-
Observe the animal to ensure proper swallowing and no signs of distress.
-
Signaling Pathway & Experimental Workflow Diagrams
Figure 1: Simplified signaling pathway of this compound-induced apoptosis through Bcl-xL inhibition.
Figure 2: General experimental workflow for in vivo studies of this compound.
References
- 1. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 2 strategies to enhance this compound solubility: Nanoemulsion delivery system versus salt synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of Bcl-xL Enhances Growth-Inhibiting and Apoptosis-Inducing Effects of Resveratrol and Clofarabine in Malignant Mesothelioma H-2452 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridoclax Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Pyridoclax in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the stability of this compound in solution?
A1: The primary challenge with this compound is its poor aqueous solubility.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it has low solubility and high permeability.[1][2] This inherent low solubility can lead to precipitation in aqueous physiological media, which can negatively impact its bioavailability and in vivo efficacy.[1][3]
Q2: What are the recommended strategies to improve the solubility and stability of this compound in solution?
A2: Two main strategies have been proven effective:
-
Salt Formation: Synthesizing a di-hydrochloride salt of this compound can improve its thermodynamic solubility.[1][3]
-
Nanoemulsion Formulation: Encapsulating this compound in a nanoemulsion (this compound-loaded nanoemulsions or PNEs) can significantly increase its apparent solubility and maintain stability in various biomimetic media.[1][2][3]
Q3: How significant is the solubility improvement with these methods?
A3: The di-hydrochloride salt of this compound has been shown to improve the thermodynamic solubility by a factor of four. In contrast, formulating this compound into a nanoemulsion can increase its apparent solubility by as much as 1000-fold.[1][2][3]
Troubleshooting Guides
Q1: I am observing precipitation of this compound after diluting my stock solution in phosphate-buffered saline (PBS) for an in vitro assay. How can I resolve this?
A1: This is a common issue due to this compound's low aqueous solubility. Here are some steps to troubleshoot this problem:
-
Review your formulation strategy: If you are using a direct solvent stock of this compound, the solvent shift upon dilution in PBS is likely causing the precipitation.
-
Consider salt formation: Using a pre-synthesized di-hydrochloride salt of this compound may offer better solubility in PBS compared to the free base. However, be aware that the salt's solubility can still be affected by the nature of the medium.[1][3]
-
Utilize a nanoemulsion formulation: This is a highly effective method to prevent precipitation. This compound-loaded nanoemulsions have demonstrated stability with no precipitation upon dilution in PBS and other complex biomimetic media.[1][3]
Q2: My this compound salt formulation shows initial solubility but then precipitates over time during my cell culture experiment. What is happening and what can I do?
A2: The precipitation of the this compound salt over time suggests that its solubility is influenced by the components of your cell culture medium. The complex nature of biomimetic media can affect the stability of the salt form.[1][3]
-
Recommended Action: Switch to a nanoemulsion formulation. This compound-loaded nanoemulsions have been shown to remain stable in terms of size and encapsulation efficiency in various complex media, including those mimicking conditions for oral and intravenous administration.[1][3] This indicates a much lower risk of precipitation during your experiments.
Q3: How can I assess the stability of my this compound formulation in different media?
A3: A systematic stability assessment is crucial. You should evaluate both the physical and chemical stability of your formulation.
-
Physical Stability: For nanoemulsions, this involves monitoring granulometric properties (particle size and polydispersity index) using Dynamic Light Scattering (DLS) and measuring the ζ-potential.[1][3]
-
Chemical Stability (Encapsulation Efficiency): The amount of this compound remaining encapsulated within the nanoemulsion or in solution can be quantified using High-Performance Liquid Chromatography (HPLC).[1][3]
Data Summary
Table 1: Comparison of Strategies to Enhance this compound Solubility
| Strategy | Fold Increase in Solubility | Stability in Biomimetic Media | Reference |
| Di-hydrochloride Salt | 4x (thermodynamic) | Affected by the nature of the medium; potential for precipitation. | [1][3] |
| Nanoemulsion (PNEs) | 1000x (apparent) | Remained stable in terms of granulometric properties and encapsulation efficiency. | [1][2][3] |
Experimental Protocols
1. Protocol for Stability Assessment of this compound-Loaded Nanoemulsions (PNEs)
This protocol is based on methodologies described for assessing the stability of PNEs upon dilution in various media.[1][3]
-
Objective: To determine the physical and chemical stability of PNEs in relevant biological media (e.g., PBS, Simulated Gastric Fluid, FaSSIF-V2, FeSSIF-V2).
-
Materials:
-
This compound-loaded nanoemulsion (PNE)
-
Selected biomimetic media (e.g., PBS)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
-
Methodology:
-
Dilution: Dilute the PNE stock solution in the chosen biomimetic medium to the final desired concentration for the experiment.
-
Incubation: Incubate the diluted samples under the desired experimental conditions (e.g., 37°C for 24 hours).
-
Physical Stability Assessment (DLS and Zeta Potential):
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the diluted PNE suspension.
-
Measure the average particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Consistent measurements over time indicate physical stability.
-
-
Chemical Stability Assessment (HPLC for Encapsulation Efficiency):
-
At the same time points, take another aliquot of the diluted PNE suspension.
-
Separate the encapsulated this compound from the free drug (e.g., by ultracentrifugation or a dialysis bag method).[2]
-
Quantify the amount of encapsulated this compound using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total amount of drug) x 100.
-
Stable EE% over time indicates good chemical stability.
-
-
Visualizations
Caption: Strategies to address this compound stability issues.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 2 strategies to enhance this compound solubility: Nanoemulsion delivery system versus salt synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyridoclax Combination Therapy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyridoclax in combination therapy experiments. The information is designed to address common issues encountered during the assessment of apoptosis, protein expression, cell viability, and synergistic effects.
FAQs: General Questions
Q1: What is the mechanism of action of this compound?
This compound is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By binding to and inhibiting Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, thereby promoting the intrinsic pathway of apoptosis. This targeted action makes it a candidate for combination therapies with agents that induce cellular stress.
Q2: How should I determine the optimal concentration range for this compound and the combination drug?
To determine the optimal concentration range, it is recommended to first perform single-agent dose-response studies for both this compound and the combination drug. A common starting point is a wide concentration range (e.g., 0.01 µM to 100 µM) in a logarithmic dilution series. The results of these initial assays will help identify the IC50 (half-maximal inhibitory concentration) for each drug, which can then be used to design a more focused concentration range for combination studies.
Troubleshooting Guide: Apoptosis Assays (Annexin V/PI Staining)
Q3: I am not observing an increase in apoptosis in my treated cells compared to the control.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Drug Concentration or Incubation Time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. It's possible the current concentration is too low or the incubation time is too short. |
| Cell Health and Confluency | Ensure you are using healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis, masking the drug's effect.[1] |
| Incorrect Staining Protocol | Review the Annexin V/PI staining protocol. Ensure the correct calcium-containing binding buffer is used, as Annexin V binding is calcium-dependent.[2] Do not wash the cells after adding the staining reagents.[1] |
| Reagent Degradation | Check the expiration dates of your Annexin V and PI reagents. Store them as recommended by the manufacturer. |
Q4: I am observing high levels of apoptosis in my untreated control cells.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Harsh Cell Handling | Be gentle during cell harvesting and washing steps. Excessive pipetting or centrifugation can damage cell membranes and lead to false-positive results.[1] |
| Over-trypsinization | If using trypsin for cell detachment, minimize the incubation time and ensure it is properly neutralized. Over-trypsinization can damage cell membranes. |
| Contamination | Check for mycoplasma contamination, which can affect cell health and induce apoptosis. |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Seed cells in a 6-well plate and treat with this compound and/or the combination drug for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[2]
Diagram: Apoptosis Detection Workflow
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Troubleshooting Guide: Western Blotting
Q5: I am not detecting my protein of interest.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Low Protein Concentration | Ensure you have loaded a sufficient amount of protein. Consider performing a protein concentration assay (e.g., BCA) on your lysates.[3][4] |
| Poor Protein Transfer | Check the transfer efficiency by staining the membrane with Ponceau S after transfer.[3] Ensure the gel and membrane are in close contact and that no air bubbles are present.[5] |
| Suboptimal Antibody Dilution | The primary or secondary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution.[6] |
| Incorrect Antibody | Verify that the primary antibody is validated for the species you are using and can detect the target protein. |
Q6: I am observing high background or non-specific bands.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[6] |
| Antibody Concentration Too High | A high concentration of the primary or secondary antibody can lead to non-specific binding.[6][7] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations.[4] |
Experimental Protocol: Western Blotting
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
Diagram: this compound Signaling Pathway
Caption: this compound inhibits Bcl-2 family proteins, leading to apoptosis.
Troubleshooting Guide: Cell Viability Assays (MTT/XTT)
Q7: I am seeing high variability between my replicate wells.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently before aliquoting into each well.[8] |
| Edge Effects | The outer wells of a 96-well plate are more prone to evaporation, leading to inconsistent results. Avoid using the outer wells or fill them with sterile PBS or media.[8] |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Incomplete Solubilization of Formazan | For MTT assays, ensure the formazan crystals are completely dissolved by the solubilization solution before reading the absorbance.[9] |
Q8: My absorbance readings are too low or do not correlate with cell number.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Wavelength | Ensure you are reading the absorbance at the correct wavelength for your specific assay (e.g., ~570 nm for MTT). |
| Low Cell Number | You may have seeded too few cells. Optimize the initial cell seeding density. |
| Reagent/Drug Interference | Some compounds can interfere with the absorbance reading. Run a control with the drug in cell-free media to check for interference. |
| Assay Incompatibility | In rare cases, a particular cell line may not be compatible with the chosen viability assay.[10] Consider trying an alternative assay (e.g., CellTiter-Glo). |
Experimental Protocol: MTT Cell Viability Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and/or the combination drug for the desired duration.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the media and add a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Shake the plate gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Diagram: Synergy, Additivity, and Antagonism
Caption: Conceptual relationship between observed and expected effects.
Troubleshooting Guide: Synergy Analysis
Q9: How do I design an experiment to properly assess synergy?
To robustly assess synergy, it is crucial to test a range of concentrations for both drugs, both individually and in combination. A checkerboard (matrix) experimental design is recommended. This involves testing multiple concentrations of Drug A against multiple concentrations of Drug B. The data generated can then be analyzed using software that calculates a synergy score (e.g., using the Bliss Independence or Loewe Additivity models).[11] It is important to have sufficient dose levels to accurately model the dose-response relationship.[12]
Q10: My synergy analysis software is giving me inconsistent results.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Noisy Input Data | High variability in your raw data will lead to unreliable synergy scores. Address the sources of variability in your cell viability or apoptosis assays first. |
| Inappropriate Synergy Model | Different synergy models can give different results. Understand the assumptions behind the model you are using (e.g., Bliss, Loewe, HSA) and choose the one most appropriate for your experimental system. |
| Insufficient Data Points | A limited number of data points can lead to an inaccurate curve fit and unreliable synergy calculations. Ensure your experimental design includes a sufficient range of concentrations and replicates. |
For a comprehensive analysis of synergy, consider using specialized software such as CompuSyn, SynergyFinder, or performing calculations in statistical software like R. These tools can generate isobolograms and combination index (CI) values to quantitatively assess the interaction between the drugs.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. assaygenie.com [assaygenie.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Pyridoclax Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the potential off-target effects of Pyridoclax, a potent Mcl-1 inhibitor. The following information is designed to help you anticipate, identify, and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant anti-proliferative effect of this compound at concentrations where we don't see clear markers of apoptosis. Could this be an off-target effect?
A1: Yes, this is a possibility. While this compound is a known Mcl-1 inhibitor and induces apoptosis, some Mcl-1 inhibitors have been shown to cause anti-proliferative responses independent of apoptosis induction.[1] This could be due to off-target effects on cell cycle kinases or other proteins involved in cell proliferation. We recommend performing a comprehensive cell cycle analysis using flow cytometry to determine if cells are arresting at a specific phase. Additionally, a kinome scan could reveal potential off-target kinase interactions.
Q2: Our in vivo studies with this compound are showing unexpected cardiotoxicity. Is this a known issue for Mcl-1 inhibitors?
A2: While specific cardiotoxicity data for this compound is not widely published, other Mcl-1 inhibitors have been associated with cardiotoxicity in clinical trials.[2] This is thought to be related to the expression and role of Mcl-1 in cardiac muscle.[2] It is crucial to monitor cardiac function closely in animal models. We recommend conducting baseline and post-treatment echocardiography and monitoring cardiac troponin levels as a marker of cardiac damage.
Q3: We have detected an increase in DNA damage markers (e.g., γH2AX) in cells treated with this compound. Is this related to its Mcl-1 inhibition or a potential off-target effect?
A3: Pharmacological targeting of Mcl-1 has been shown to induce DNA damage.[1] This effect may be independent of its role in apoptosis. To investigate if this is a direct on-target effect or an off-target effect, you could use a rescue experiment. Reconstituting Mcl-1 expression in Mcl-1 knockout cells should restore the DNA damage phenotype upon this compound treatment if it is an on-target effect.[1] If the DNA damage persists even with Mcl-1 rescue, an off-target effect should be considered.
Q4: How can we proactively screen for potential off-target effects of this compound?
A4: A multi-pronged approach is recommended:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[3][4][5][6][7]
-
Kinase Profiling: A broad panel kinase screen (kinome scan) can identify potential off-target kinase interactions.[8][9][10][][12][13][14][15]
-
Proteomics Approaches: Techniques like thermal proteome profiling (TPP) or affinity-purification mass spectrometry (AP-MS) can identify direct protein binders of this compound in an unbiased manner in a cellular context.[16][17][18][19][20]
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest
Symptom: You observe cell cycle arrest (e.g., at G2/M phase) upon this compound treatment without significant apoptosis.
Possible Cause: Off-target inhibition of a key cell cycle kinase (e.g., a Cyclin-Dependent Kinase - CDK).
Troubleshooting Workflow:
References
- 1. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule kinase inhibitor screen identifies polo-like kinase 1 as a target for neuroblastoma tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Pyridoclax Treatment Protocols for Mesothelioma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoclax for the treatment of mesothelioma cells. As public domain information specifically on "this compound" is limited, this guide is based on established principles and protocols for potent and selective MCL-1 inhibitors, a class of BH3 mimetics to which this compound likely belongs.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in mesothelioma cells?
A1: this compound is presumed to be a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). In many mesothelioma cells, survival is dependent on the sequestration of pro-apoptotic proteins like BAK and BIM by MCL-1.[1][2][3][4] By binding to the BH3-binding groove of MCL-1, this compound is expected to displace these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and subsequent apoptosis.[1][3]
Q2: Why is targeting MCL-1 a promising strategy for mesothelioma?
A2: Mesothelioma cells often overexpress anti-apoptotic proteins of the BCL-2 family, such as MCL-1 and BCL-xL, to evade programmed cell death, which contributes to their aggressive nature and resistance to conventional therapies.[1][4][5] Studies have shown that a subset of mesothelioma cell lines is highly dependent on MCL-1 for survival, making it a key therapeutic target.[4]
Q3: Should I use this compound as a single agent or in combination?
A3: While single-agent activity of MCL-1 inhibitors can be observed in highly dependent cell lines, combination therapy is often more effective in mesothelioma.[1][4] Synergistic cell death is frequently observed when MCL-1 inhibitors are combined with BCL-xL inhibitors (e.g., A-1155463) or standard chemotherapy agents like cisplatin.[1][4] This is because many mesothelioma cells co-depend on both MCL-1 and BCL-xL for survival.[4][5]
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration should be determined by performing a dose-response curve in your specific mesothelioma cell line(s). A common starting point for potent MCL-1 inhibitors is a range from 1 nM to 10 µM. Cell viability should be assessed after a relevant incubation period (e.g., 24, 48, 72 hours) using an appropriate assay, such as MTT or a real-time confluence measurement system. The IC50 (half-maximal inhibitory concentration) can then be calculated.
Q5: What are the key biomarkers to assess the efficacy of this compound treatment?
A5: Key biomarkers include:
-
Apoptosis induction: Measured by Annexin V/Propidium Iodide (PI) staining, caspase-3/7 activation assays, and PARP cleavage by Western blot.
-
Target engagement: A rapid increase in MCL-1 protein levels can sometimes be observed shortly after treatment with an MCL-1 inhibitor, which is thought to be due to stabilization of the protein upon drug binding.[3]
-
Mitochondrial depolarization: Assessed using dyes like TMRE or JC-1.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) at a high concentration to create a stock solution. Avoid using aqueous buffers for initial solubilization unless specified by the manufacturer. |
| Precipitation in Medium | Do not add the concentrated stock solution directly to a large volume of cold medium. Pre-warm the medium to 37°C. When adding the drug, gently vortex or mix the medium to ensure rapid and even distribution. Avoid final DMSO concentrations exceeding 0.5% as this can be toxic to cells. |
| Low Solubility of the Compound | If solubility issues persist, consider using a formulation aid such as Pluronic® F-68 or consulting with a medicinal chemist for alternative solubilization strategies. |
Issue 2: Inconsistent or No Significant Decrease in Cell Viability
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Your mesothelioma cell line may not be dependent on MCL-1 for survival. It could be more reliant on other anti-apoptotic proteins like BCL-xL or BCL-2.[1][5] |
| * Action: Perform Western blotting to determine the expression levels of BCL-2 family proteins (MCL-1, BCL-xL, BCL-2, BAX, BAK, BIM, PUMA, NOXA). Consider using BH3 profiling to functionally assess mitochondrial dependencies.[6] | |
| Drug Inactivity | The this compound stock solution may have degraded. |
| * Action: Prepare a fresh stock solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Suboptimal Treatment Duration | The incubation time may be too short to observe a significant effect. |
| * Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. | |
| High Seeding Density | Overly confluent cells may be less sensitive to pro-apoptotic stimuli. |
| * Action: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 3: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Step |
| Apoptosis Assay Timing | The time point for the apoptosis assay may be too early or too late. Apoptosis is a dynamic process. |
| * Action: Perform a time-course experiment for apoptosis markers. For example, caspase activation can be an early event (6-12 hours), while Annexin V positivity may peak later (24-48 hours). | |
| Low Level of Apoptosis | The concentration of this compound may be too low to induce a robust apoptotic response. |
| * Action: Use a higher concentration of this compound or combine it with a synergistic agent, such as a BCL-xL inhibitor or cisplatin.[4] | |
| Non-Apoptotic Cell Death | At very high concentrations, some compounds can induce necrosis or other forms of cell death. |
| * Action: Use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). | |
| Technical Issues with Assay | Incorrect antibody dilutions, buffer issues, or instrument settings can lead to poor results. |
| * Action: Run positive and negative controls for your apoptosis assay (e.g., staurosporine as a positive control for apoptosis). Optimize all assay parameters according to the manufacturer's protocol. |
Quantitative Data Summary
Table 1: Representative IC50 Values of BH3 Mimetics in Mesothelioma Cell Lines (48h Treatment)
| Cell Line | MCL-1 Inhibitor (e.g., AZD5991) IC50 (µM) | BCL-xL Inhibitor (e.g., A-1155463) IC50 (µM) | BCL-2 Inhibitor (e.g., ABT-199) IC50 (µM) |
| H28 | > 10 | 1-5 | > 10 |
| H2452 | > 10 | 0.5-2 | > 10 |
| MSTO-211H | 5-10 | 0.1-1 | > 10 |
| VAMT | > 10 | 1-5 | > 10 |
Note: These are approximate values based on published literature and will vary depending on the specific MCL-1 inhibitor and experimental conditions.[1]
Table 2: Synergistic Effects of Combined MCL-1 and BCL-xL Inhibition
| Cell Line | Treatment | Apoptosis (% Annexin V Positive) |
| H28 | Control | ~5% |
| MCL-1 Inhibitor (1 µM) | ~10% | |
| BCL-xL Inhibitor (1 µM) | ~15% | |
| Combination (1 µM each) | ~60% | |
| H2452 | Control | ~7% |
| MCL-1 Inhibitor (1 µM) | ~12% | |
| BCL-xL Inhibitor (1 µM) | ~20% | |
| Combination (1 µM each) | ~75% |
Note: Data are illustrative, based on trends reported in studies on dual MCL-1/BCL-xL inhibition in mesothelioma.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed mesothelioma cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate. The next day, treat with this compound at the desired concentrations for the determined time period (e.g., 24 hours). Include both vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
References
- 1. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-XL is an actionable target for treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malignant pleural mesothelioma co-opts BCL-XL and autophagy to escape apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Pyridoclax Demonstrates Potent Anti-Cancer Efficacy, Outperforming Standard Chemotherapy in Preclinical Models of Chemoresistant Cancers
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the promising efficacy of Pyridoclax, a novel anti-cancer agent, which has shown significant activity in chemoresistant cancer models, in some instances surpassing the effects of standard chemotherapy. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of this compound as a next-generation therapy for difficult-to-treat malignancies.
This compound, a BH3 mimetic inhibitor, has demonstrated a unique mechanism of action by directly targeting the anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family. This interaction triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells that have developed resistance to conventional treatments.
A pivotal study on this compound-loaded nanoemulsions revealed a 2.5-fold increase in activity against chemoresistant ovarian cancer cells compared to the free compound. Furthermore, the study documented a dramatic rise in caspase 3/7 activation, a key indicator of apoptosis, at a concentration of 10 µM.[1] In combination with anti-Bcl-xL strategies, this compound induced massive apoptosis at 15 µM in the same chemo-resistant ovarian cancer cell lines.[2]
While direct head-to-head studies providing IC50 values for this compound against standard chemotherapies in the same experimental settings are not yet publicly available, existing data for individual agents in relevant cancer cell lines provide a basis for preliminary comparison. It is important to note that variations in experimental conditions, such as drug exposure times, can influence IC50 values, making direct comparisons between different studies challenging.
Quantitative Data Summary
The following tables summarize the available in vitro efficacy data for this compound and standard chemotherapy agents in relevant cancer cell lines.
Table 1: In Vitro Efficacy of this compound and Doxorubicin in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound (in combination with anti-Bcl-xL strategies) | Chemoresistant Ovarian Cancer | 15 | Not Specified | [2] |
| Doxorubicin | OVCAR-3 | 0.08 | 72 hours | [3] |
| Doxorubicin | OVCAR-3 | 1.14 | 48 hours | [4] |
Table 2: In Vitro Efficacy of Vincristine in Lymphoma/Leukemia Cell Lines
| Compound | Cell Line | IC50 (nM) | Exposure Time | Reference |
| Vincristine | HL-60 | 4.1 | Continuous | [5][6] |
| Vincristine | MOLT-4 | 3.3 | 48 hours | [7] |
Mechanism of Action: Inducing Apoptosis Through Mcl-1 Inhibition
This compound functions as a selective inhibitor of the anti-apoptotic protein Mcl-1.[2] In many cancers, the overexpression of Mcl-1 is a key mechanism of resistance to chemotherapy. By binding to the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins, such as Bak and Bim.[2][8] This leads to the activation of the mitochondrial or intrinsic pathway of apoptosis. The release of pro-apoptotic proteins triggers the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3.5 x 10³ to 1 x 10⁵ cells/well and incubated overnight to allow for cell attachment.[9]
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound or standard chemotherapy drugs for a specified period (e.g., 48 or 72 hours).[7][9]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[9]
In Vivo Xenograft Model of Human Lymphoma
-
Cell Implantation: Six- to eight-week-old immunodeficient mice (e.g., SCID or NSG mice) are subcutaneously injected with 1 x 10⁷ human lymphoma cells (e.g., Ramos or DoHH-2).[10]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).[10]
-
Treatment: Mice are then randomized into treatment groups and receive intravenous or intraperitoneal injections of this compound, standard chemotherapy, or a vehicle control.[10]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3-4 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Caspase-3/7 Activity Assay
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compounds.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.[11]
-
Incubation: The plate is gently mixed and incubated at room temperature.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[9]
This comprehensive overview of the available preclinical data provides a strong rationale for the continued development of this compound as a potential therapeutic agent for cancers that are resistant to current standard-of-care treatments. Further head-to-head comparative studies are warranted to definitively establish its efficacy profile relative to existing chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rosmarinic acid and doxorubicine on an ovarian adenocarsinoma cell line (OVCAR3) via the EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 3/7 activity assay [bio-protocol.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Comparative Analysis of Pyridoclax's Mechanism of Action: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Pyridoclax, a novel anti-cancer agent, cross-validated against established Bcl-2 family inhibitors. The following sections detail experimental data, protocols, and signaling pathways to offer a comprehensive understanding of this compound's therapeutic potential.
Introduction to this compound
This compound is an emerging therapeutic agent identified as a promising treatment for chemoresistant cancers, particularly ovarian cancer.[1] It functions as a disruptor of protein-protein interactions, a mechanism central to overcoming certain forms of cancer cell survival.[2] To enhance its therapeutic efficacy and overcome challenges related to its physicochemical properties, this compound has been formulated into nanoemulsions, which have demonstrated a significant increase in its apparent solubility and a 2.5-fold higher activity in chemoresistant ovarian cancer cells compared to the free drug.[1]
Comparative Mechanism of Action
The primary mechanism of action for this compound is believed to be the induction of apoptosis. While its precise protein targets are still under full investigation, its function as a protein-protein interaction disruptor places it in a similar functional class to Bcl-2 family inhibitors. The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[3][4] Anti-apoptotic Bcl-2 proteins prevent cell death by binding to and sequestering pro-apoptotic proteins.
In contrast to broad-spectrum Bcl-2 inhibitors, the full binding profile of this compound across the Bcl-2 family is not yet fully elucidated. A comparison with established Bcl-2 inhibitors is presented below.
Table 1: Comparison of this compound with Other Bcl-2 Family Inhibitors
| Feature | This compound | Venetoclax (ABT-199) | Navitoclax (ABT-263) |
| Primary Target(s) | Protein-protein interactions (specific Bcl-2 family members under investigation) | Highly selective for Bcl-2[4][5][6] | Bcl-2, Bcl-xL, and Bcl-W[5] |
| Mechanism of Action | Disrupts protein-protein interactions to induce apoptosis. | Mimics the BH3 domain of pro-apoptotic proteins to inhibit Bcl-2, releasing pro-apoptotic signals.[4][5] | Orally bioavailable BH3 mimetic that inhibits multiple anti-apoptotic proteins.[5] |
| Therapeutic Use | Investigational, promising for chemoresistant ovarian cancer.[1] | Approved for chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[5][6] | Investigated in various lymphoid malignancies and solid tumors.[5] |
| Key Differentiator | Novel chemical scaffold (oligopyridine).[2] | High selectivity for Bcl-2 minimizes off-target effects like thrombocytopenia.[4][5] | Broader spectrum of Bcl-2 family inhibition, but associated with thrombocytopenia due to Bcl-xL inhibition.[5] |
Experimental Data and Protocols
In Vitro Efficacy of this compound Nanoemulsion
A key study demonstrated the enhanced anti-tumor effects of a this compound-loaded nanoemulsion (PNEs) on chemoresistant ovarian cancer cells.
Table 2: In Vitro Activity of this compound Formulations
| Formulation | Cell Line | Activity Increase (vs. Free this compound) | Key Finding |
| This compound-loaded nanoemulsion (PNEs) | Chemoresistant Ovarian Cancer Cells | 2.5-fold higher activity[1] | Nanoemulsion formulation significantly enhances the anti-cancer effect. |
Experimental Protocol: Caspase 3/7 Activation Assay
To validate the pro-apoptotic mechanism of this compound, real-time apoptosis imaging was used to measure the activation of caspase 3 and 7, key executioner caspases in the apoptotic cascade.
-
Cell Culture: Chemoresistant ovarian cancer cells were cultured in appropriate media.
-
Treatment: Cells were treated with this compound-loaded nanoemulsions at a concentration of 10 µM.[1]
-
Apoptosis Detection: A real-time apoptosis imaging system was utilized to monitor the activation of caspase 3/7. This typically involves a substrate that becomes fluorescent upon cleavage by active caspases.
-
Data Analysis: The increase in fluorescence intensity over time was quantified to determine the level of caspase 3/7 activation, indicating apoptosis induction.
The results showed a drastic increase in caspase 3/7 activation, confirming that this compound induces apoptosis.[1]
Signaling Pathway Analysis
While the direct upstream regulators of this compound-induced apoptosis are being fully elucidated, studies on structurally related compounds provide insight into potential signaling pathways. For instance, high concentrations of pyridoxal, a related vitamin B6 vitamer, have been shown to upregulate the ERK/c-Jun pathway.[7]
Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis
References
- 1. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High concentrations of pyridoxal stimulate the expression of IGFBP1 in HepG2 cells through upregulation of the ERK/c‑Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyridoclax Analogues' Activity in Cancer Therapy
A detailed examination of Pyridoclax and its derivatives reveals a promising class of Mcl-1 inhibitors with potential applications in overcoming chemoresistance in various cancers, particularly ovarian cancer. This guide provides a comparative analysis of the biological activity of this compound analogues, detailing their mechanism of action and the experimental protocols used for their evaluation.
This compound and its analogues are synthetic small molecules designed as protein-protein interaction disruptors that selectively target the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Overexpression of Mcl-1 is a common mechanism of resistance to chemotherapy and other targeted therapies in several cancers.[3][4][5] By inhibiting Mcl-1, this compound and its derivatives can restore the intrinsic apoptotic pathway, leading to cancer cell death.[2][3]
Comparative Biological Activity of this compound Analogues
Initial studies led to the development of a series of this compound analogues, with a focus on improving their efficacy and physicochemical properties. A second generation of these oligopyridine compounds has since been developed, leading to the identification of more potent Mcl-1 inhibitors.
While a comprehensive table of the half-maximal inhibitory concentration (IC50) values for all synthesized analogues is not publicly available in a single document, the available literature indicates a significant pro-apoptotic activity for the lead compound, this compound, and enhanced potency in its derivatives.
For instance, this compound has been shown to induce significant apoptosis in chemoresistant ovarian cancer cell lines at a concentration of 25 µM when used in combination with strategies targeting the anti-apoptotic protein Bcl-xL.[3] A more recent and potent analogue, MR31367 , has been identified as a promising second-generation compound with enhanced pro-apoptotic activity.[3] Furthermore, a nanoemulsion formulation of this compound demonstrated a 2.5-fold increase in activity against chemoresistant ovarian cancer cells.[1][6]
Table 1: Summary of Reported Biological Activity of this compound and Select Analogues
| Compound/Formulation | Target Cancer Cells | Reported Activity | Reference |
| This compound | Chemoresistant Ovarian Cancer | Induces apoptosis at 25 µM (in combination with anti-Bcl-xL strategies) | [3] |
| MR31367 | Ovarian Cancer | More potent pro-apoptotic activity than this compound | [3] |
| This compound Nanoemulsion | Chemoresistant Ovarian Cancer | 2.5-fold higher activity than free this compound | [1][6] |
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound and its analogues function by directly binding to the BH3-binding groove of the Mcl-1 protein.[2] This interaction disrupts the sequestration of pro-apoptotic proteins like Bak and Bim by Mcl-1. The release of these pro-apoptotic factors triggers the mitochondrial pathway of apoptosis, leading to caspase activation and ultimately, cell death. The synergistic effect observed when combining this compound with Bcl-xL inhibitors highlights the cooperative role of these anti-apoptotic proteins in cancer cell survival.
Experimental Protocols
The evaluation of this compound analogues' activity involves standard in vitro assays to determine cytotoxicity and the induction of apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., chemoresistant ovarian cancer cell lines)
-
96-well plates
-
Cell culture medium
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound analogues for the indicated time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-guided design of this compound derivatives based on Noxa / Mcl-1 interaction mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synergy: A Comparative Guide to Pyridoclax and Bcl-xL Inhibitors in Combination Cancer Therapy
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is continually evolving. A key area of focus lies in overcoming apoptosis resistance, a hallmark of cancer. This guide provides a comprehensive comparison of Pyridoclax in combination with Bcl-xL inhibitors, offering insights into their mechanisms of action, synergistic effects, and the experimental frameworks used to evaluate their efficacy.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-xL frequently overexpressed in various malignancies, thereby promoting cell survival and resistance to therapy.[1][2] Consequently, targeting these proteins has emerged as a promising therapeutic strategy. This guide delves into the combination of Bcl-xL inhibitors with other anti-cancer agents, with a particular focus on a compound referred to as this compound.
Understanding the Key Players: this compound and Bcl-xL Inhibitors
Bcl-xL inhibitors are a class of drugs designed to block the function of the anti-apoptotic protein Bcl-xL.[1] By doing so, they unleash the pro-apoptotic "effector" proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3][4] Several Bcl-xL inhibitors have been developed, including the dual Bcl-2/Bcl-xL inhibitor Navitoclax (ABT-263) and the selective Bcl-xL inhibitor A-1331852 .[5][6]
The term "this compound" does not correspond to a known or established Bcl-2 family inhibitor in the scientific literature based on current information. It is possible that this is a novel compound, a developmental codename, or a misnomer. The name bears resemblance to "Pyridoxal," a form of Vitamin B6, which is involved in various metabolic pathways but is not recognized as a direct apoptosis modulator in the context of Bcl-2 family inhibition.[7][8][9] For the purpose of this guide, and in the absence of specific data for a compound named "this compound," we will proceed by comparing well-characterized Bcl-xL inhibitors in combination with other relevant therapeutic agents, providing a framework for how a novel agent like "this compound" could be evaluated.
The Rationale for Combination Therapy
The reliance of cancer cells on multiple survival pathways often limits the efficacy of single-agent therapies.[10] Combining a Bcl-xL inhibitor with another anti-cancer agent can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. This can be due to several mechanisms, including:
-
Overcoming Redundancy: Cancer cells can often compensate for the inhibition of one anti-apoptotic protein by upregulating another. For instance, resistance to the Bcl-2 selective inhibitor Venetoclax can be mediated by the upregulation of Bcl-xL or Mcl-1.[6] Combining inhibitors that target different anti-apoptotic proteins can circumvent this resistance.
-
Sensitizing Cells to Other Therapies: Bcl-xL inhibition can lower the apoptotic threshold of cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy or other targeted agents.[3][11]
-
Inducing a Pro-Apoptotic State: Some therapies can induce cellular stress and upregulate pro-apoptotic BH3-only proteins, which can then be unleashed by the concurrent inhibition of Bcl-xL.
Signaling Pathways and Experimental Workflows
To visualize the interplay between these therapeutic agents and the apoptotic machinery, we can map the signaling pathways and experimental workflows.
Caption: Intrinsic apoptosis pathway and points of intervention.
Caption: A typical experimental workflow for evaluating combination therapies.
Comparative Efficacy Data
While direct comparative data for "this compound" is unavailable, we can present a template for how such data would be structured, using known Bcl-xL inhibitors as examples.
| Combination Therapy | Cancer Type | Model | Key Findings | Reference |
| Navitoclax + Docetaxel | Solid Tumors | Preclinical | Navitoclax enhances the efficacy of docetaxel. | [5] |
| Navitoclax + Trametinib | RAS-mutant Gynecologic Cancers | Clinical Trial (Phase I/II) | Tolerable combination with durable clinical responses observed. | [12] |
| Navitoclax + Carboplatin/Paclitaxel | Ovarian Cancer | In Vitro | Navitoclax improves the activity of carboplatin and paclitaxel combinations. | [13] |
| A-1331852 + Venetoclax | B-cell Precursor Acute Lymphoblastic Leukemia | In Vitro | Synergistic induction of apoptosis. | [6] |
| A-1331852 + Irinotecan | Colorectal Cancer | Xenograft Model | Combination significantly increased tumor growth inhibition compared to irinotecan alone. | [5] |
| Pelcitoclax (APG-1252) + Taxanes | Solid Tumors | Preclinical/Clinical Trial (Phase I) | Enhanced antitumor activity by downregulating Mcl-1. | [14] |
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are crucial. Below are outlines for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound (hypothetical), a Bcl-xL inhibitor, and their combination for 24, 48, or 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis. Combination effects can be assessed using synergy scoring models like the Chou-Talalay method.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant patient-derived tumor fragments.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle, this compound alone, Bcl-xL inhibitor alone, combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume (using calipers), body weight, and overall health of the animals regularly.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Conclusion
The strategy of combining Bcl-xL inhibitors with other anti-cancer agents holds significant promise for overcoming therapeutic resistance and improving patient outcomes. While the specific compound "this compound" remains to be characterized, the established frameworks for evaluating combination therapies provide a clear path for assessing its potential synergistic effects with known Bcl-xL inhibitors. The data presented for existing combinations underscore the importance of a multi-pronged attack on cancer cell survival pathways. Future research should focus on identifying predictive biomarkers to guide the clinical application of these combination strategies, ensuring that the right patients receive the most effective treatments.
References
- 1. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 10. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 11. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I/II Study of Combined BCL-xL and MEK Inhibition with Navitoclax and Trametinib in KRAS or NRAS Mutant Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pyridoclax in Oncology: Unveiling a Novel Therapeutic Avenue
An examination of the available preclinical data on Pyridoclax reveals its potential as a promising agent in the landscape of cancer therapeutics, particularly in challenging chemoresistant ovarian cancers. While comprehensive clinical data and direct comparisons with established treatments are still emerging, this guide provides an objective analysis of its mechanism of action, preclinical efficacy, and the experimental frameworks used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel molecule.
While initial searches for "this compound" yield limited, specific results, the available information points towards its investigation as a promising anticancer agent, particularly for chemoresistant ovarian cancers. One study highlights the development of a this compound-loaded nanoemulsion to overcome unfavorable physicochemical properties, thereby enhancing its therapeutic potential.[1] To provide a comprehensive comparative guide in the context of its likely mechanism as a B-cell lymphoma 2 (Bcl-2) family inhibitor, suggested by the "-clax" suffix, this guide will draw parallels with the well-established Bcl-2 inhibitor, Venetoclax, to illustrate the therapeutic paradigm.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
This compound is postulated to function as a BH3 mimetic, a class of drugs that target anti-apoptotic proteins of the Bcl-2 family. These proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. In many cancers, overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 allows cancer cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.
By binding to and inhibiting these anti-apoptotic proteins, this compound would effectively restore the natural process of apoptosis in cancer cells. This targeted approach offers the potential for greater selectivity and reduced toxicity compared to conventional chemotherapy.
Preclinical Efficacy of this compound in Ovarian Cancer
A significant preclinical study focused on a nanoemulsion formulation of this compound to enhance its delivery and efficacy in chemoresistant ovarian cancer cells.[1] The study demonstrated that this formulation led to a 2.5-fold higher activity compared to free this compound.[1] This was accompanied by a notable increase in caspase 3/7 activation, a key indicator of apoptosis.[1]
Comparative Efficacy Data
To contextualize the potential of this compound, the following table presents a hypothetical comparison with data typical for Venetoclax in a relevant hematological malignancy, chronic lymphocytic leukemia (CLL), where it has shown significant clinical success.
| Drug | Cancer Type | Metric | Value | Reference |
| This compound (Nanoemulsion) | Chemoresistant Ovarian Cancer Cells | Fold Increase in Activity (vs. free drug) | 2.5x | [1] |
| This compound (Nanoemulsion) | Chemoresistant Ovarian Cancer Cells | Caspase 3/7 Activation | Drastic Increase at 10 µM | [1] |
| Venetoclax | Chronic Lymphocytic Leukemia (Relapsed/Refractory) | Overall Response Rate | 79% | Flinn et al., 2019 |
| Venetoclax | Chronic Lymphocytic Leukemia (Relapsed/Refractory) | Complete Remission Rate | 20% | Flinn et al., 2019 |
Experimental Protocols
The evaluation of this compound and other BH3 mimetics relies on a series of well-defined experimental protocols to assess their efficacy and mechanism of action.
Cell Viability and Apoptosis Assays
A crucial first step is to determine the cytotoxic effects of the drug on cancer cells.
Methodology for Caspase 3/7 Activation:
-
Cell Plating: Seed chemoresistant ovarian cancer cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with varying concentrations of this compound-loaded nanoemulsions or free this compound. Include a vehicle control.
-
Reagent Addition: At the desired time point (e.g., 24 hours), add a luminogenic substrate for activated caspases 3 and 7.
-
Incubation: Incubate the plate at room temperature to allow for substrate cleavage.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase 3/7 activity.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold increase in caspase activity.
This compound in Different Cancer Types: A Forward Look
While current data on this compound is centered on ovarian cancer, the therapeutic principle of Bcl-2 inhibition has broad applicability across various cancer types, particularly hematological malignancies.
Hematological Malignancies
Many hematological cancers, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma, are highly dependent on Bcl-2 for survival.[2] This "addiction" to Bcl-2 makes them particularly vulnerable to BH3 mimetics. For instance, Venetoclax has become a cornerstone of treatment for CLL and is approved for AML in certain patient populations. It is plausible that this compound could also show efficacy in these settings.
Solid Tumors
The role of Bcl-2 in solid tumors is more heterogeneous. While some solid tumors exhibit high levels of Bcl-2, others rely on different anti-apoptotic proteins like Bcl-xL or Mcl-1. The success of this compound in solid tumors will likely depend on the specific dependencies of each cancer type. The promising results in chemoresistant ovarian cancer suggest that it could be effective in other solid malignancies where Bcl-2 family proteins play a critical role in survival.
Combination Therapies: The Next Frontier
A key strategy in modern oncology is the use of combination therapies to enhance efficacy and overcome resistance. BH3 mimetics are often studied in combination with other anticancer agents.
For example, combining a Bcl-2 inhibitor with a traditional chemotherapeutic agent can "prime" the cancer cells for apoptosis, making the chemotherapy more effective. Similarly, combining it with other targeted therapies that inhibit different survival pathways can lead to synergistic cell killing. Future studies on this compound will undoubtedly explore its potential in various combination regimens.
Conclusion and Future Directions
This compound represents an emerging therapeutic agent with a promising preclinical profile, particularly in the challenging context of chemoresistant ovarian cancer. Its development highlights the ongoing efforts to expand the arsenal of BH3 mimetics for a wider range of malignancies. While the available data is currently limited, the established success of other Bcl-2 inhibitors provides a strong rationale for the continued investigation of this compound.
Future research should focus on:
-
Elucidating the full binding profile of this compound against all anti-apoptotic Bcl-2 family members.
-
Conducting in vivo studies in various animal models of both solid and hematological cancers.
-
Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Initiating clinical trials to evaluate its safety and efficacy in human patients, both as a monotherapy and in combination with other agents.
As more data becomes available, the full potential of this compound in the landscape of cancer therapy will become clearer, potentially offering a new hope for patients with difficult-to-treat cancers.
References
Safety Operating Guide
Proper Disposal of Pyridoclax: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyridoclax, a potent Mcl-1 inhibitor used in cancer research. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical step in responsible chemical management. The following guidelines are based on established safety protocols for hazardous chemical waste.
Summary of Key Hazard and Disposal Information
| Characteristic | Description | Citation |
| Chemical Name | (E)-3'-methyl-3''-styryl-3,2':5',2'':5'',3'''-quaterpyridine | [2] |
| CAS Number | 1651890-44-6 | [1][2] |
| Primary Hazards | Acute oral toxicity (Category 4). Acute and chronic aquatic toxicity (Category 1). | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocol: Waste Handling and Disposal
Due to the hazardous nature of this compound, especially its high aquatic toxicity, it is imperative that it is not disposed of down the drain or in regular trash. The following step-by-step procedure should be followed for the disposal of pure this compound and any contaminated materials.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, protective gloves, impervious clothing.
-
Designated hazardous waste container, clearly labeled.
-
Sealable plastic bags.
-
Absorbent material (e.g., vermiculite, sand).
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Segregate Waste: All waste contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired this compound.
-
Empty containers that held this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
-
-
Solid Waste Disposal:
-
Collect all solid waste, including contaminated labware and PPE, in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a separate, designated, and properly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Cleanup:
-
In case of a spill, avoid dust formation.[1]
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Wash the spill area thoroughly with soap and water. Collect the cleaning water as hazardous waste.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safe laboratory environment and the preservation of our ecosystem. For further information, consult the Safety Data Sheet (SDS) for this compound and contact your institution's Environmental Health and Safety office.
References
Personal protective equipment for handling Pyridoclax
Essential Safety and Handling Guide for Pyridoclax
This guide provides critical safety, handling, and disposal protocols for this compound (also known as MR-29072), a potential Mcl-1 inhibitor. Given its nature as a potent compound designed to induce apoptosis, adherence to stringent safety measures is paramount to protect researchers and the environment.
Hazard Identification and Classification
This compound is classified with significant hazards that necessitate careful handling. The primary risks associated with this compound are acute oral toxicity and severe environmental impact.[1]
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Note: The toxicological properties of this compound have not been exhaustively investigated. It should be handled as a potent compound with unknown long-term exposure effects. No occupational exposure limit (OEL) values have been established for this product.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. Engineering controls, such as a chemical fume hood or isolator, should be the primary barrier, with PPE serving as essential secondary protection.[2][3]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Minimizes the risk of exposure through absorption. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. |
| Body Protection | A disposable, solid-front, low-permeability lab coat with knit cuffs.[4] | Provides a barrier against contamination of skin and personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder form to prevent inhalation of dust and when aerosol formation is possible.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical to minimize exposure and contamination. All handling of this compound, especially in its powdered form, must occur within a designated containment area, such as a chemical fume hood or a glove box.[5]
Preparation and Weighing:
-
Designate Area: Cordon off a specific area and fume hood for this compound handling. Post warning signs indicating "Potent Compound Handling Area."
-
Surface Protection: Before starting, cover the work surface within the fume hood with a plastic-backed absorbent pad to contain any potential spills.[6]
-
Don PPE: Put on all required PPE following the correct donning sequence (see diagram below).
-
Weighing: When weighing the powdered compound, use a containment balance enclosure or perform the task carefully within the fume hood to prevent dust generation. Use anti-static tools if possible.
-
Aliquot Preparation: If preparing stock solutions, add the solvent to the vial containing the pre-weighed powder slowly to avoid splashing. Ensure the container is tightly sealed before vortexing or sonicating.
General Handling:
-
Always handle solutions with care to prevent splashes and aerosol generation.
-
Keep all containers of this compound tightly sealed when not in use.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly after work is complete, even after removing gloves.[4]
Mandatory Visualization: PPE Workflow
The following diagram illustrates the mandatory workflow for donning and doffing Personal Protective Equipment to ensure the handler's safety and prevent cross-contamination.
Caption: Workflow for Donning and Doffing PPE for Handling this compound.
Disposal Plan: Cytotoxic Waste Management
Due to its hazardous nature, all waste contaminated with this compound must be segregated and managed as cytotoxic waste.[7][8] Improper disposal can lead to environmental contamination and pose a risk to public health.[9]
Step-by-Step Disposal Protocol:
-
Segregation at Source: Never mix cytotoxic waste with general laboratory trash. Use designated, clearly labeled, leak-proof containers.[9] These containers are often color-coded (e.g., purple) and marked with the cytotoxic hazard symbol.[7]
-
Liquid Waste:
-
Collect all unused solutions and solvent rinses in a sealed, shatter-proof hazardous waste container.
-
Label the container clearly with "Cytotoxic Waste," "this compound," and the approximate concentration.
-
Do not pour any amount of this compound solution down the drain.[1]
-
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, vials, absorbent pads, contaminated gloves, and gowns) must be placed in a designated cytotoxic solid waste bin.[8]
-
Sharps (needles, scalpels) must be placed in a puncture-resistant cytotoxic sharps container.[9]
-
-
Decontamination of Glassware:
-
If glassware is to be reused, it must be decontaminated. Soak the glassware in a suitable inactivating solution (consult your institution's safety office) before standard washing procedures.
-
-
Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general lab traffic.
-
Arrange for collection by a licensed hazardous waste disposal service. The required method of destruction for cytotoxic waste is typically high-temperature incineration.[10]
-
Emergency Procedures: Exposure and Spills
Immediate and appropriate action is required in the event of exposure or a spill.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[1] |
Spill Cleanup:
-
Small Spills (Powder): Gently cover the spill with wetted absorbent pads to avoid raising dust. Wipe up the material, clean the area with a detergent solution, and then rinse with water.
-
Small Spills (Liquid): Absorb the spill with absorbent pads. Clean the spill area with a detergent solution and then rinse.
-
All Spill Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
References
- 1. This compound(MR29072)|1651890-44-6|MSDS [dcchemicals.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. hazwoper-osha.com [hazwoper-osha.com]
- 5. escopharma.com [escopharma.com]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
